1-(2,3,4-trifluorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXSJKJNPCPBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380289 | |
| Record name | 2',3',4'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243448-15-9 | |
| Record name | 2',3',4'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3,4-trifluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 243448-15-9
Introduction
1-(2,3,4-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive starting material for the development of novel compounds with desired biological activities. This technical guide provides a detailed overview of the properties, synthesis, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and formulation.
| Property | Value | Reference |
| CAS Number | 243448-15-9 | [1] |
| Molecular Formula | C₈H₅F₃O | [1] |
| Molecular Weight | 174.12 g/mol | [1] |
| Appearance | Colorless to pale yellow or brown liquid | |
| Purity | ≥95% | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. Representative data is provided below.
| Technique | Data |
| ¹H NMR | Spectral data for related trifluoroacetophenone derivatives show characteristic signals for the methyl protons and aromatic protons. For example, in 1-(2-(trifluoromethyl)phenyl)ethanone, the methyl protons appear as a singlet. |
| ¹³C NMR | In related compounds, the carbonyl carbon exhibits a characteristic downfield shift. The carbon atoms attached to fluorine will show splitting due to C-F coupling. |
| IR Spectroscopy | The infrared spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure of an acetophenone derivative. |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene.
General Synthesis Workflow
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of aryl ketones via Friedel-Crafts acylation.[2]
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene dropwise. The rate of addition should be controlled to prevent excessive boiling.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization Workflow
The purity and identity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic methods.
Applications in Drug Development
Trifluoromethylated compounds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] Trifluoroacetophenone derivatives, in particular, have been investigated as inhibitors of various enzymes.
Potential as Enzyme Inhibitors
Trifluoromethyl ketones are known to be potent inhibitors of hydrolytic enzymes such as proteases and esterases.[4] The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates the formation of a stable tetrahedral intermediate with a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to inhibition.
A series of trifluoroacetophenone derivatives have been identified as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[5] The trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[5]
Postulated Enzyme Inhibition Pathway
The following diagram illustrates a plausible mechanism for the inhibition of a serine hydrolase by a trifluoroacetophenone derivative.
Safety and Handling
While specific safety data for this compound is limited, related fluorinated acetophenones are known to be irritants.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique electronic and chemical properties, derived from the trifluorinated phenyl ring, make it a valuable tool for medicinal chemists and material scientists. The synthetic and analytical protocols outlined in this guide provide a foundation for the effective utilization of this compound in research and development. Further exploration of its biological activities is warranted to fully realize its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3,4-trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.
Core Physicochemical Data
This compound is a fluorinated aromatic ketone. Its trifluorophenyl moiety imparts unique electronic properties that are of significant interest in the development of novel chemical entities. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 243448-15-9 |
| Molecular Formula | C₈H₅F₃O |
| Molecular Weight | 174.12 g/mol |
| IUPAC Name | This compound |
| Physical Form | Colorless to pale yellow-brown liquid |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| Storage | Sealed in a dry environment at room temperature |
| InChI | 1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 |
| InChIKey | VCXSJKJNPCPBOM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C(=C(C=C1)F)F)F |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.
Synthesis Protocol: Friedel-Crafts Acylation
The primary synthetic route for this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride, utilizing a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] This reaction is a classic example of electrophilic aromatic substitution.[2][3]
Materials:
-
1,2,3-trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the flask and cooled to 0°C using an ice bath.
-
Acylium Ion Formation: Acetyl chloride (1.0 to 1.2 equivalents) is slowly added to the stirred suspension via the addition funnel.[3] The formation of the acylium ion electrophile is an exothermic process.[3]
-
Addition of Arene: 1,2,3-trifluorobenzene (1.0 equivalent) is added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation.
Characterization Protocols
Boiling Point Determination: The boiling point of a liquid is determined when its vapor pressure equals the atmospheric pressure.
-
A small amount of the purified liquid is placed in a distillation flask.
-
The flask is heated, and the temperature is monitored with a thermometer placed at the vapor-liquid equilibrium point.
-
The temperature at which the liquid actively boils and condenses is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure (vacuum).
Melting Point Determination: While this compound is a liquid at room temperature, this protocol is standard for solid organic compounds.
-
A small amount of the solid compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature range over which the solid melts is recorded.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
References
An In-depth Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Nomenclature
The structure of 1-(2,3,4-trifluorophenyl)ethanone consists of an ethanone group attached to a 2,3,4-trifluorophenyl ring.
Caption: Chemical structure of this compound.
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 243448-15-9 |
| Molecular Formula | C₈H₅F₃O |
| Synonyms | 2',3',4'-Trifluoroacetophenone |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the computed data available from public databases.
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 174.12 g/mol |
| Purity | 98% (as offered by some suppliers)[2] |
Note: These properties are computationally derived or taken from supplier information and have not been experimentally verified in publicly accessible literature.
Synthesis and Experimental Protocols
Caption: Proposed synthesis of this compound.
Disclaimer: This is a proposed synthetic route based on established chemical principles for analogous compounds.[3] An experimental validation for this specific synthesis is not available in the cited literature.
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. For researchers working with this compound, it is recommended to acquire this data experimentally for structural confirmation and purity assessment.
Biological Activity and Drug Development Applications
While there is no specific biological activity data for this compound, the broader class of fluorinated acetophenones has been investigated for various pharmacological activities. The introduction of fluorine can enhance the biological activity of drug candidates.[1] Polyfluorinated organic compounds are known to interact with various biological targets, and their metabolism can lead to either detoxification or bioactivation.[4] The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals and agrochemicals due to its ability to improve metabolic stability and binding affinity. The study of polyfluorinated compounds has identified potential interactions with nuclear receptors and other toxicity pathways, highlighting the importance of thorough biological evaluation.[5]
Conclusion
This compound is a commercially available fluorinated building block with potential applications in medicinal chemistry and materials science. While a comprehensive profile of its experimental properties and biological activity is currently lacking in publicly available literature, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel compounds with desirable pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 243448-15-9 Cas No. | 2',3',4'-Trifluoroacetophenone | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivity profiling of per- and polyfluoroalkyl substances (PFAS) identifies potential toxicity pathways related to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Fluorinated Aromatic Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, often imparted by the high electronegativity and small size of fluorine atoms, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of these compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic characterization of fluorinated aromatic ketones, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of public domain spectroscopic data for 1-(2,3,4-trifluorophenyl)ethanone, this guide will utilize the closely related and well-documented compound, 1-(4-(trifluoromethyl)phenyl)ethanone , as an illustrative example. The principles and experimental protocols described herein are directly applicable to the analysis of this compound and other similar fluorinated aromatic ketones.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and to probe the electronic environment of the individual nuclei.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR analysis, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
-
Ensure the sample is fully dissolved; vortexing or gentle heating may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent with low IR absorbance in the region of interest (e.g., methylene chloride or acetone).
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment to subtract any atmospheric and instrumental absorptions.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.
-
-
Ionization:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
-
Fragmentation:
-
The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged fragments and neutral species.
-
-
Mass Analysis and Detection:
-
The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Spectroscopic Data Presentation: 1-(4-(Trifluoromethyl)phenyl)ethanone
The following tables summarize the key spectroscopic data for the illustrative compound, 1-(4-(Trifluoromethyl)phenyl)ethanone.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.03 | Doublet | 8.0 | 2H | Aromatic Protons (ortho to C=O) |
| 7.70 | Doublet | 8.0 | 2H | Aromatic Protons (meta to C=O) |
| 2.62 | Singlet | - | 3H | Methyl Protons (-CH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 197.0 | Carbonyl Carbon (C=O) |
| 139.8 | Aromatic Carbon (ipso- to C=O) |
| 134.5 (q, J = 33 Hz) | Aromatic Carbon (ipso- to -CF₃) |
| 128.7 | Aromatic Carbons (ortho to C=O) |
| 125.8 (q, J = 4 Hz) | Aromatic Carbons (meta to C=O) |
| 123.7 (q, J = 271 Hz) | Trifluoromethyl Carbon (-CF₃) |
| 26.9 | Methyl Carbon (-CH₃) |
Solvent: CDCl₃
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1700-1680 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1610, 1580, 1510 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1325 | Strong | C-F Stretch (-CF₃) |
| ~1170, 1130 | Strong | C-F Stretch (-CF₃) |
| ~3100-3000 | Weak | C-H Stretch (Aromatic) |
| ~2950-2850 | Weak | C-H Stretch (Aliphatic -CH₃) |
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 188 | Moderate | [M]⁺˙ (Molecular Ion) |
| 173 | High | [M - CH₃]⁺ |
| 145 | High | [M - COCH₃]⁺ |
| 117 | Moderate | [C₇H₄F]⁺ |
| 91 | Low | [C₇H₇]⁺ |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.
Caption: General workflow for the spectroscopic analysis of an organic compound.
An In-Depth Technical Guide to the Synthesis of 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details two principal synthetic routes: Friedel-Crafts acylation and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data where available through analogous reactions, and a discussion of the underlying chemical principles.
Core Synthesis Pathways
The synthesis of this compound can be approached through two main strategies, each with its own set of advantages and challenges.
-
Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene: This classic electrophilic aromatic substitution reaction offers a direct route to the target molecule. However, the regioselectivity of the acylation on the highly deactivated 1,2,3-trifluorobenzene ring is a critical consideration. The fluorine atoms are ortho-, para-directing, but their strong electron-withdrawing nature deactivates the ring, making the reaction challenging and potentially leading to a mixture of isomers.
-
Grignard Reaction from 1-Bromo-2,3,4-trifluorobenzene: This pathway involves the formation of a Grignard reagent from the corresponding bromo-substituted trifluorobenzene, followed by acylation. The commercial availability of 1-bromo-2,3,4-trifluorobenzene makes this a viable starting point. This method can offer better regioselectivity compared to Friedel-Crafts acylation, as the position of the acetyl group is determined by the initial bromination.
Experimental Protocols and Data
Pathway 1: Friedel-Crafts Acylation (Analogous Protocol)
This protocol is adapted from general procedures for the Friedel-Crafts acylation of halogenated benzenes.[1]
Reaction:
Figure 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene.
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Hydrochloric acid (concentrated)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a magnetic stirrer.
-
Suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.
-
After the addition is complete, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product may require purification by column chromatography or distillation to separate the desired product from any isomeric impurities.
Quantitative Data (Analogous Reactions): Data from the Friedel-Crafts acylation of 1,2,4-trichlorobenzene suggests that the formation of isomeric side products is a significant challenge.[1] The yield of the desired isomer can be affected by reaction conditions such as temperature and catalyst stoichiometry.
| Parameter | Value (Analogous Reaction) |
| Starting Material | 1,2,4-Trichlorobenzene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | AlCl₃ |
| Primary Side Product | 1-(2,3,6-trichlorophenyl)ethanone |
| Reported Yield of Desired Isomer | Variable, often requiring careful optimization |
Pathway 2: Grignard Reagent Synthesis and Acylation
This pathway begins with the commercially available 1-bromo-2,3,4-trifluorobenzene.
Workflow:
Figure 2: Grignard-based synthesis of this compound.
Experimental Protocol (General Procedure):
Part A: Formation of 2,3,4-Trifluorophenylmagnesium Bromide [2]
Materials:
-
1-Bromo-2,3,4-trifluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3,4-trifluorobenzene (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Acylation of the Grignard Reagent
Materials:
-
2,3,4-Trifluorophenylmagnesium bromide solution (from Part A)
-
Acetyl chloride
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous ether or THF in a dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data: Specific yield and spectroscopic data for the synthesis of this compound are not widely published. However, Grignard reactions with acetyl chloride to form ketones are generally known to be efficient, with yields often depending on the purity of the reagents and the careful control of reaction conditions to avoid side reactions such as the formation of tertiary alcohols from the addition of a second equivalent of the Grignard reagent to the ketone product.
| Parameter | Expected Outcome |
| Yield | Moderate to high, dependent on reaction conditions |
| Purity | Requires purification to remove potential byproducts |
| ¹H NMR | Expected signals for an acetyl group (singlet, ~2.6 ppm) and aromatic protons (multiplets in the aromatic region). |
| ¹³C NMR | Expected signals for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and fluorinated aromatic carbons. |
| ¹⁹F NMR | Expected signals for the three fluorine atoms on the aromatic ring. |
Conclusion
Both Friedel-Crafts acylation and the Grignard reagent pathway present viable routes for the synthesis of this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for purification to address potential isomeric impurities, particularly in the case of the Friedel-Crafts acylation. The Grignard route, starting from the commercially available 1-bromo-2,3,4-trifluorobenzene, may offer a more controlled and regioselective approach to the target molecule. Further process development and optimization would be necessary to establish a robust and high-yielding synthesis for industrial applications.
References
A Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Key Fluorinated Building Block.
Introduction
1-(2,3,4-Trifluorophenyl)ethanone, with the CAS number 243448-15-9, is a fluorinated aromatic ketone that holds significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, catering to research and development needs. The compound is typically offered in various quantities with purities suitable for synthetic applications.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Code/CAS No. | Purity | Available Quantities |
| Sigma-Aldrich (via BLD Pharmatech) | BL3H1F1C7B31 / 243448-15-9 | ≥95% | Inquire |
| AKSci | Z4477 / 243448-15-9 | 97% | Inquire |
| Reagentia | R003FE5 / 243448-15-9 | Not Specified | 1g, 5g, 10g, 25g |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, reaction setup, and for predicting its behavior in biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O | PubChem |
| Molecular Weight | 174.12 g/mol | PubChem |
| Physical Form | Liquid | AKSci[1] |
| Refractive Index | 1.47 | AKSci[1] |
| Storage Conditions | Sealed in dry, room temperature | Sigma-Aldrich |
Synthesis of this compound
Proposed Synthetic Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a direct and classical approach to synthesize this compound.
Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)
This protocol is based on established procedures for similar Friedel-Crafts acylation reactions and has not been specifically validated for this compound.
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Anhydrous aluminum chloride (typically 1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled in an ice bath.
-
Addition of Acetylating Agent: Acetyl chloride (1.0 to 1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Addition of Substrate: 1,2,3-Trifluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture at a rate that maintains a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated if necessary. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
References
Technical Guide: Safety, Handling, and Storage of 1-(2,3,4-trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. 1-(2,3,4-trifluorophenyl)ethanone, a fluorinated ketone, is a valuable building block in the synthesis of various target molecules. However, the presence of the trifluorophenyl moiety necessitates careful handling and storage to mitigate potential health and safety risks. This guide provides in-depth technical information on the safe management of this compound in a laboratory setting.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, the hazards can be inferred from structurally similar fluorinated ketones. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled.
Table 1: GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Table 2: GHS Pictograms and Signal Word (Anticipated)
| Pictogram | Signal Word |
| Warning |
Experimental Protocols: Safe Handling Procedures
Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE should be conducted before handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[3][4] | Prevents skin contact. Check glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat.[4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5][6] | Minimizes inhalation of dust or vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Weighing: For weighing powdered substances, use an enclosed balance or a ventilated balance enclosure to prevent the dispersion of dust.[7]
General Handling Practices
-
Work in a designated area for handling potent or hazardous compounds.[8]
-
Avoid the formation of dust and aerosols.[7]
-
Use scoops or spatulas for transferring the powder; avoid pouring directly from the container.[7]
-
Keep containers tightly closed when not in use.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[9]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed.
-
Store in a designated and clearly labeled area.[8]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed, labeled container for hazardous waste disposal.
-
Do not dispose of down the drain.[10]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
Spills
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[11]
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.[11]
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Emergency Response to a Spill
Caption: Decision-making workflow for responding to a chemical spill.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. trimaco.com [trimaco.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
An In-depth Technical Guide to 1-(2,3,4-trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3,4-trifluorophenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Its structure, featuring a trifluorinated phenyl ring attached to an ethanone group, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly valuable in the design of novel therapeutic agents.
This technical guide provides a comprehensive literature review of this compound, covering its chemical properties, potential synthetic routes, and prospective applications in drug discovery. Due to the limited availability of data specifically for this compound, this review also draws upon information from structurally related trifluoromethylated and fluorinated phenyl ethanone derivatives to infer its likely characteristics and utility.
Chemical and Physical Properties
Based on publicly available data, the general properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O | PubChem[1] |
| Molecular Weight | 174.12 g/mol | PubChem[1] |
| CAS Number | 243448-15-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Physical Description | Yellow to brown liquid | Inferred from similar compounds[2] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the synthesis of structurally similar aryl ketones, two primary synthetic routes are plausible: Friedel-Crafts acylation and a Grignard reaction.
Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
Friedel-Crafts acylation is a common method for the synthesis of aromatic ketones.[3] This approach would involve the reaction of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
General Experimental Protocol (Hypothetical):
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture evolved HCl gas.
-
Charging Reactants: Anhydrous aluminum chloride (e.g., 1.1 to 2.5 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Acetyl chloride (e.g., 1.0 to 1.5 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 0 °C and room temperature.
-
Addition of Arene: 1,2,3-trifluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Grignard Reaction with a Fluorinated Phenylmagnesium Halide
An alternative approach involves the preparation of a Grignard reagent from a suitable brominated or iodinated trifluorobenzene derivative, followed by its reaction with an acetylating agent. For instance, the reaction of 1-bromo-2,3,4-trifluorobenzene with magnesium would yield 2,3,4-trifluorophenylmagnesium bromide. This Grignard reagent can then be reacted with a source of the acetyl group, such as acetyl chloride or N,N-dimethylacetamide.
General Experimental Protocol (Hypothetical, based on similar reactions[4][5][6]):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A small amount of iodine or 1,2-dibromoethane may be added to initiate the reaction. A solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous THF is then added dropwise to maintain a gentle reflux. The reaction is typically stirred for a few hours to ensure complete formation of the Grignard reagent.
-
Acylation: The freshly prepared Grignard reagent is cooled (e.g., to 0 °C or -78 °C) and a solution of the acetylating agent (e.g., acetyl chloride) in THF is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or vacuum distillation.
Potential Applications in Drug Development
While specific applications of this compound are not well-documented, its structural motifs are present in various biologically active molecules. Trifluoromethylated phenyl ethanones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8]
Intermediate for Bioactive Molecules
Compounds with similar structures are known to be precursors for a range of therapeutic agents. For example, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a key intermediate in the synthesis of Lotilaner, a veterinary drug used for treating parasitic infections.[7][8] It is plausible that this compound could serve as a starting material for the synthesis of novel compounds with potential activities, including:
-
Antimicrobial Agents: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which can contribute to improved biological activity.[7] Derivatives incorporating heterocyclic rings, such as triazoles or imidazoles, which are common pharmacophores in antifungal and antimicrobial agents, could be synthesized from this ketone.[7]
-
Enzyme Inhibitors: The ketone functionality can be a target for various chemical modifications to introduce pharmacophores that can interact with the active sites of enzymes.
Apoptosis-Inducing Agents
Some studies have shown that trifluoromethyl ketones and related compounds can induce apoptosis in cancer cell lines. While this has not been demonstrated for this compound specifically, it represents a potential avenue for future research into its anticancer properties.
Visualization of Experimental Workflow
Given the lack of specific information on signaling pathways involving this compound, a generalized experimental workflow for its synthesis and subsequent biological evaluation is presented below. This diagram illustrates the logical progression from starting materials to a potential bioactive derivative.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from this compound.
Conclusion
This compound is a chemical compound with significant potential as an intermediate in the development of new pharmaceuticals and agrochemicals. While specific data on its synthesis, properties, and biological activity are currently limited in the public domain, its structural similarity to other well-studied fluorinated aryl ketones suggests that it could be a valuable building block for creating novel bioactive molecules. The synthetic routes outlined, based on established chemical transformations, provide a solid foundation for its preparation in a laboratory setting. Future research should focus on the synthesis of derivatives of this compound and the systematic evaluation of their biological properties to unlock their full potential in drug discovery and development.
References
- 1. 1-(2,3,4-Trifluorophenyl)ethan-1-one | C8H5F3O | CID 2776902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.leyan.com [file.leyan.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 [chemicalbook.com]
The Pivotal Role of the Trifluoromethyl Group in Phenyl Ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound influence on the physicochemical and biological properties of drug candidates. This technical guide delves into the multifaceted role of the trifluoromethyl group in phenyl ethanone derivatives, a scaffold present in numerous biologically active compounds. By examining its impact on molecular characteristics and pharmacological activities, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group to the phenyl ethanone scaffold instigates significant alterations in its fundamental physicochemical properties. These changes are critical in modulating the pharmacokinetic and pharmacodynamic profiles of the derivatives.
1.1. Lipophilicity: The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes. This increased lipophilicity can lead to improved oral bioavailability and better penetration of the blood-brain barrier. The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, for the CF₃ group is approximately +0.88.
1.2. Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity or basicity of nearby functional groups and modulate the reactivity of the aromatic ring.
1.3. Metabolic Stability: One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically susceptible methyl group or hydrogen atom with a CF₃ group, chemists can block common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profile.
1.4. Binding Interactions: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, including dipole-dipole and ion-dipole interactions. Its steric bulk, which is larger than a methyl group, can also influence the binding affinity and selectivity of a compound for its target protein.
A summary of the key physicochemical properties of representative trifluoromethylated phenyl ethanone derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Selected Trifluoromethylated Phenyl Ethanone Derivatives
| Compound | Position of CF₃ | Molecular Weight ( g/mol ) | logP | Boiling Point (°C) | Density (g/cm³) |
| 2'-(Trifluoromethyl)acetophenone | ortho | 188.15 | 2.908 | 185-187 | 1.25 |
| 3'-(Trifluoromethyl)acetophenone | meta | 188.15 | 2.6 | 198-200 | 1.235 |
| 4'-(Trifluoromethyl)acetophenone | para | 188.15 | 2.6 | 205-207 | 1.23 |
| 1-[3,5-bis(Trifluoromethyl)phenyl]ethanone | 3,5-di | 256.15 | 3.9 | 195-196 | 1.43 |
Synthesis of Trifluoromethylated Phenyl Ethanone Derivatives
Several synthetic methodologies are employed for the preparation of trifluoromethylated phenyl ethanone derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1. Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of trifluoromethyl-substituted benzenes with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
2.2. Grignard Reaction: Alternatively, trifluoromethyl-substituted phenylmagnesium halides (Grignard reagents) can be reacted with acetylating agents to yield the corresponding phenyl ethanone derivatives.
2.3. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to couple trifluoromethyl-substituted aryl boronic acids or stannanes with acetyl-containing coupling partners.
A generalized synthetic workflow is depicted in the following diagram:
Biological Activities and Structure-Activity Relationships
Phenyl ethanone derivatives bearing trifluoromethyl groups have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The position and number of CF₃ groups on the phenyl ring, as well as other substituents, play a crucial role in determining the potency and selectivity of these compounds.
3.1. Anticancer Activity: Several studies have demonstrated the cytotoxic effects of trifluoromethylated compounds against various cancer cell lines. The enhanced lipophilicity conferred by the CF₃ group can facilitate cell membrane penetration, leading to increased intracellular concentrations of the drug. The electron-withdrawing nature of the group can also influence interactions with biological targets involved in cancer cell proliferation and survival.
3.2. Antimicrobial Activity: Trifluoromethyl-containing heterocyclic compounds derived from phenyl ethanones have shown promising activity against a range of bacterial and fungal pathogens. The CF₃ group can contribute to the overall antibacterial efficacy by modulating the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
3.3. Enzyme Inhibition: The trifluoromethyl ketone moiety is a well-known transition-state analog inhibitor of serine and cysteine proteases. The electron-withdrawing CF₃ group increases the electrophilicity of the ketone carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, leading to the formation of a stable hemiacetal adduct.
The following table summarizes the biological activities of some trifluoromethylated phenyl ethanone derivatives and related compounds.
Table 2: Biological Activities of Selected Trifluoromethylated Phenyl Ethanone Derivatives and Related Compounds
| Compound Scaffold | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |
| α-Trifluoromethyl Chalcone | Anticancer | DU145 (Prostate Cancer) | 0.5 µM | [1] |
| Trifluoromethyl-substituted Pyrazole | Antibacterial | MRSA | 3.12 µg/mL | [2] |
| Trifluoromethyl Ketone Peptide | Enzyme Inhibition | SARS-CoV 3CL Protease | 0.3 µM | [3] |
| Trifluoromethyl-substituted Pyrazole | Antibacterial | Enterococcus faecium | 0.25 µg/mL | [4] |
The structure-activity relationship (SAR) of these derivatives is a key area of investigation. The position of the trifluoromethyl group on the phenyl ring significantly impacts biological activity. For instance, in some series of compounds, a para-substituted CF₃ group has been shown to be more potent than ortho or meta isomers. The interplay between the CF₃ group and other substituents on the phenyl ethanone scaffold allows for the fine-tuning of biological activity and selectivity.
The logical relationship in a typical SAR study is illustrated below:
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated phenyl ethanone derivatives.
4.1. General Synthesis of 4'-(Trifluoromethyl)acetophenone
To a stirred solution of 4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added aluminum chloride (1.2 eq) portion-wise. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-(trifluoromethyl)acetophenone.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated phenyl ethanone derivatives (typically dissolved in DMSO and diluted with cell culture medium) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
The experimental workflow for a cytotoxicity assay is visualized below:
4.3. In Vitro Kinase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable buffer, ATP, and a specific substrate peptide is prepared.
-
Inhibitor Addition: The trifluoromethylated phenyl ethanone derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a specific temperature for a set period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of phenyl ethanone derivatives. Its ability to modulate lipophilicity, enhance metabolic stability, and influence binding interactions provides a versatile strategy for improving the drug-like properties of this important scaffold. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are essential for harnessing the full potential of trifluoromethylated phenyl ethanones in the development of novel therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.
References
- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Unlocking the Potential of 1-(2,3,4-Trifluorophenyl)ethanone: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 29, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for novel molecular scaffolds with unique pharmacological profiles is at an all-time high. 1-(2,3,4-Trifluorophenyl)ethanone, a fluorinated aromatic ketone, presents itself as a promising starting material for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues, synthetic strategies, and prospective therapeutic applications stemming from this versatile chemical entity.
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluorophenyl moiety, in particular, is a key component in a number of approved pharmaceuticals, including kinase inhibitors and antimicrobial agents. This compound, with its reactive ketone functionality, provides a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures.
Physicochemical Properties and Safety Data
A clear understanding of the fundamental properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 243448-15-9 |
| Molecular Formula | C₈H₅F₃O |
| IUPAC Name | This compound |
| Molecular Weight | 174.12 g/mol |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Synthetic Pathways to this compound
While specific literature detailing the synthesis of this compound is not abundant, established methodologies for the preparation of analogous aryl ketones can be confidently applied. The two primary retrosynthetic approaches involve Friedel-Crafts acylation and the use of organometallic reagents.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), represents a direct and industrially scalable route. Careful optimization of reaction conditions is necessary to control regioselectivity and minimize the formation of unwanted isomers.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylium ion complex, add 1,2,3-trifluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
Grignard Reaction
An alternative approach involves the reaction of a Grignard reagent derived from a halogenated 1,2,3-trifluorobenzene with an acetylating agent. For instance, the reaction of 2,3,4-trifluorophenylmagnesium bromide with acetyl chloride would yield the desired ketone. This method offers an alternative regiochemical control.
Experimental Protocol: General Procedure for Grignard Reaction
-
Prepare the Grignard reagent by reacting 1-bromo-2,3,4-trifluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere.
-
In a separate flask, dissolve acetyl chloride in the same anhydrous solvent and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the acetyl chloride solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to afford the target compound.
Potential Research Areas and Derivatives
The true potential of this compound lies in its utility as a scaffold for the generation of novel compounds with diverse biological activities. The ketone moiety serves as a versatile handle for a wide range of chemical modifications.
Synthesis of Heterocyclic Compounds
The carbonyl group of this compound is a key functional group for the construction of various heterocyclic systems known to possess pharmacological properties.
-
Pyrazoles: Reaction with hydrazines can lead to the formation of pyrazole derivatives. Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
-
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of the corresponding α-bromoketone (2-bromo-1-(2,3,4-trifluorophenyl)ethanone) with thiosemicarbazide followed by cyclization. Triazole-containing compounds are prominent in antifungal and antiviral drug discovery.[1]
Kinase Inhibitors
The trifluoromethylphenyl motif is a common feature in many kinase inhibitors.[2][3] The development of novel inhibitors targeting various kinases implicated in cancer and other diseases is a highly active area of research. This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.
Antimicrobial and Antifungal Agents
The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation with various aldehydes, are known to possess significant antimicrobial and antifungal activities.[4][5] Further derivatization of these chalcones can lead to the discovery of potent new therapeutic agents.
Visualizing Synthetic Pathways and Logical Relationships
To aid in the conceptualization of research workflows, the following diagrams illustrate key synthetic transformations and potential research directions.
Caption: Synthetic routes to pyrazole and triazole derivatives.
Caption: A potential workflow for drug discovery.
Conclusion
This compound is a chemical building block with considerable untapped potential. Its trifluorinated phenyl ring offers desirable physicochemical properties for drug design, while the ketone functionality provides a versatile point for synthetic elaboration. This guide has outlined plausible synthetic routes and highlighted promising research areas, including the development of novel heterocyclic compounds, kinase inhibitors, and antimicrobial agents. It is anticipated that the exploration of the chemistry and biology surrounding this compound will lead to the discovery of new and effective therapeutic agents. Researchers are encouraged to utilize the information presented herein as a springboard for their own investigations into this exciting area of medicinal chemistry.
References
- 1. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Material Safety of 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-(2,3,4-trifluorophenyl)ethanone (CAS No. 243448-15-9). The information is compiled from publicly available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a fluorinated organic compound with the molecular formula C₈H₅F₃O.[1][2] The following table summarizes its key identification and physical properties.
| Property | Value |
| CAS Number | 243448-15-9[1][2] |
| Molecular Formula | C₈H₅F₃O[1][2] |
| Molecular Weight | 174.12 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | 2',3',4'-Trifluoroacetophenone[1][3] |
| Appearance | No data available |
| Storage Temperature | Sealed in dry, room temperature[2] |
Hazard Identification and Classification
This substance is classified as hazardous. The GHS hazard classifications are summarized below.
| Hazard Class | Category |
| Skin corrosion/irritation | Category 2[3][4] |
| Serious eye damage/eye irritation | Category 2A[3] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3[3][4] |
Hazard Statements:
-
H319: Causes serious eye irritation.[3]
Pictogram:
-
GHS07 (Exclamation Mark)
Precautionary Measures and First Aid
The following precautionary statements and first aid measures are recommended for handling this compound.
| Precautionary Category | Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash hands thoroughly after handling.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P321: Specific treatment (see on this label).[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[3] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[3][4] |
| Disposal | P501: Dispose of contents/container to in accordance with local regulation.[3] |
Experimental Protocols
However, standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are typically employed for assessing the safety of new chemical entities. These guidelines provide detailed protocols for a range of toxicological endpoints.
For the hazards identified for this compound, the following general experimental approaches, based on OECD guidelines, would be relevant:
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of a small number of laboratory animals (typically rabbits) and observing for signs of irritation such as erythema (redness) and edema (swelling) over a period of up to 14 days.
-
Acute Eye Irritation/Corrosion (OECD 405): This protocol involves instilling the test substance into the eye of a laboratory animal (again, typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals.
-
Acute Inhalation Toxicity (OECD 403): This study would expose animals (usually rats) to the substance via inhalation for a defined period. Observations would include monitoring for signs of respiratory distress and other toxic effects, as well as mortality, over a subsequent 14-day period.
It is important to note that these are generalized descriptions, and the specific design of such studies can be adapted based on the physicochemical properties of the substance and any existing toxicological data.
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling and emergency response related to this compound.
Caption: Hazard assessment and response workflow for this compound.
Caption: Logical workflow for responding to a spill of this compound.
References
A Methodological Guide to Determining the Solubility of 1-(2,3,4-trifluorophenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3,4-trifluorophenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and quality control. This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a comprehensive framework for researchers to systematically determine and report the solubility of this compound. The guide details standardized experimental protocols, offers a structured template for data presentation, and illustrates the procedural workflow for clarity and reproducibility.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its behavior in various chemical processes. The trifluorophenyl moiety imparts unique electronic properties and potential for specific intermolecular interactions, making its solubility profile in different organic solvents a subject of significant interest. A lack of standardized, publicly available data necessitates a clear and robust methodology for its determination.
This guide presents a detailed protocol based on the widely accepted isothermal equilibrium shake-flask method, which is considered the "gold standard" for solubility measurements due to its reliability.[1] It also discusses analytical techniques for concentration measurement and provides tools for systematic data recording and visualization.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the equilibrium solubility of this compound in a selection of organic solvents. The primary method described is the isothermal shake-flask technique.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic orbital shaker or water bath with shaking capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight screw caps (e.g., 10-20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Syringes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Isothermal Shake-Flask Method
This method establishes equilibrium between the undissolved solute and the solvent at a constant temperature to determine the saturation concentration.[2]
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[3]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed (e.g., 150-300 RPM) for a predetermined period.[3] An equilibration time of 24 to 72 hours is typically sufficient for most compounds to reach a stable concentration plateau.[3] It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed container for gravimetric analysis or a volumetric flask for spectroscopic analysis. This filtration step is critical to remove all undissolved solid particles.[1]
-
Analysis: Determine the concentration of the solute in the filtrate using one of the methods described below.
Analytical Methods for Concentration Determination
2.3.1. Gravimetric Analysis
Gravimetric analysis is a straightforward method that involves determining the mass of the solute after evaporating the solvent.[4][5]
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer a known volume or weight of the filtered saturated solution into the dish and weigh it (W₂).
-
Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a drying oven at a temperature well below the boiling point of the solute until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again (W₃).
-
The mass of the solute is calculated as (W₃ - W₁), and the mass of the solvent is (W₂ - W₃). Solubility can then be expressed in various units (see Section 3).
2.3.2. UV-Vis Spectroscopic Analysis
This method is suitable if the solute has a significant UV absorbance at a wavelength where the solvent is transparent. It requires the preparation of a calibration curve.[6][7]
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for presenting the experimental results.
| Solvent | Temperature (°C) | Method of Analysis | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (x) |
| Methanol | 25.0 ± 0.1 | Gravimetric | Data | Data | Data |
| Ethanol | 25.0 ± 0.1 | Gravimetric | Data | Data | Data |
| Acetone | 25.0 ± 0.1 | UV-Vis | Data | Data | Data |
| Ethyl Acetate | 25.0 ± 0.1 | UV-Vis | Data | Data | Data |
| Toluene | 25.0 ± 0.1 | HPLC | Data | Data | Data |
| Dichloromethane | 25.0 ± 0.1 | Gravimetric | Data | Data | Data |
| Other | Data | Data | Data | Data | Data |
Note: Molar solubility (x) represents the mole fraction of the solute in the saturated solution.
Visualization of Experimental Workflow
A clear diagram of the experimental process ensures reproducibility and highlights critical steps. The following diagram, generated using Graphviz, illustrates the logical workflow for the isothermal shake-flask solubility determination method.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
This guide provides a standardized and detailed framework for researchers to determine the solubility of this compound in various organic solvents. By following the outlined experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can generate high-quality, reproducible solubility data. Such data is invaluable for the rational design of synthetic routes, crystallization processes, and formulation strategies in the pharmaceutical and chemical industries. Adherence to these systematic methods will contribute to building a reliable public database for this and other important chemical compounds.
References
Methodological & Application
The Role of 1-(2,3,4-Trifluorophenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(2,3,4-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry. The presence of the trifluorophenyl moiety is of significant interest in drug design, as fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While direct and extensive literature on the use of this compound in the synthesis of marketed drugs is limited, its structural motifs are found in various classes of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds and outlining synthetic strategies for deriving novel bioactive molecules.
Application Notes
The trifluorophenyl group of this compound makes it a precursor for synthesizing compounds with potential therapeutic applications, including:
-
Kinase Inhibitors: The phenyl ethanone scaffold is a common starting point for the synthesis of various kinase inhibitors. For instance, derivatives of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a key target in anti-angiogenic cancer therapy.[1][2] The 2,3,4-trifluorophenyl group can be explored as a bioisosteric replacement for other substituted phenyl rings in known kinase inhibitor scaffolds to potentially improve potency, selectivity, or pharmacokinetic properties.
-
Anticancer Agents: Fluorinated compounds have shown significant promise in the development of anticancer drugs.[3] The this compound core can be elaborated into various heterocyclic systems known for their cytotoxic activities, such as pyrazoles, thiazolidinediones, and quinazolines.[4][5] For example, certain pyrimidine-based derivatives have been investigated as Aurora Kinase inhibitors, which play a crucial role in cell cycle regulation and are considered important targets in oncology.[6][7]
-
Antimicrobial Agents: The synthesis of novel antimicrobial agents is a critical area of research. Thiosemicarbazone derivatives, which can be synthesized from ketones like this compound, have demonstrated a broad spectrum of antibacterial and antifungal activities.[8][9][10] Additionally, the incorporation of a trifluoromethylphenyl group into pyrazole structures has yielded potent antibacterial agents against Gram-positive bacteria.[11]
Experimental Protocols
The following are generalized protocols for the synthesis of key intermediates and derivatives from this compound, based on established synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of Chalcone Derivatives
Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrazoles and flavonoids.[12][13]
Reaction: Claisen-Schmidt Condensation
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Protocol 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.[1][14][15]
Reaction: Cyclocondensation of a Chalcone with Hydrazine
Procedure:
-
Reflux a mixture of the chalcone derivative (synthesized in Protocol 1, 1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Protocol 3: Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are known for their diverse biological activities, including antimicrobial and anticancer properties.[3][8][16]
Reaction: Condensation of a Ketone with Thiosemicarbazide
Procedure:
-
Dissolve this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or glacial acetic acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to allow the thiosemicarbazone derivative to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the purified product.
Data Presentation
| Compound Class | Target/Organism | Biological Activity (IC50/MIC) | Reference Compound |
| Phenylurea Derivative | KDR Kinase | IC50 = 0.0689 µM | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea |
| Thiazolidinedione Derivative | MCF-7 (Breast Cancer) | IC50 = 17.35 µM | PZ-11 |
| Pyrimidine Derivative | Aurora A Kinase | IC50 = 38.6 ± 7.0 nM | Compound 13 (bearing a 4-chloro-2-fluorophenyl group) |
| Triazolium Derivative | S. aureus | MIC = 1.05 - 8.38 µM | 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide |
| 3-Trifluoromethylpyrazole Chalcone | UO-31 (Renal Cancer) | Growth Percentage = -92.13 at 10 µM | (2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
Visualizations
The following diagrams illustrate potential synthetic pathways and logical workflows for the utilization of this compound in drug discovery.
Caption: Synthetic routes to bioactive heterocyclic compounds.
Caption: Drug discovery workflow using the target scaffold.
Caption: Mechanism of action for a potential kinase inhibitor.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2,3,4-Trifluorophenyl)ethanone and its Analogs as Building Blocks for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule, including altered metabolic stability, lipophilicity, and binding affinity. While 1-(2,3,4-trifluorophenyl)ethanone is a valuable fluorinated building block, its direct application in the synthesis of major Active Pharmaceutical Ingredients (APIs) is not extensively documented in publicly available literature. However, the closely related trifluorophenyl moiety is a critical component of several important APIs. This document will focus on the synthesis of Sitagliptin, a prominent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, which utilizes a 2,4,5-trifluorophenylacetic acid precursor. The synthetic strategies and principles outlined are highly relevant for researchers working with trifluorophenyl derivatives.
Sitagliptin: An Exemplary API from a Trifluorophenyl Building Block
Sitagliptin (marketed as Januvia) is an oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme. This inhibition slows the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner.
Synthetic Approaches to Sitagliptin
Several generations of synthetic routes have been developed for Sitagliptin, each aiming to improve efficiency, reduce cost, and enhance stereoselectivity. A key challenge in the synthesis is the stereoselective formation of the chiral β-amino acid core.
Data Presentation: Comparison of Key Synthetic Routes
| Route | Key Intermediate | Key Transformation | Overall Yield | Reference |
| First Generation | β-ketoester | Asymmetric reduction followed by N-benzyloxy β-lactam formation | ~52% (over 8 steps) | [1] |
| Second Generation (Merck) | Enamine | Asymmetric hydrogenation using a Rhodium-Josiphos catalyst | Increased by nearly 50% over the first generation | [1][2] |
| Chemical Resolution | Racemic β-amino amide | Resolution with (-)-di-p-toluoyl-l-tartaric acid | 11% (over 5 steps) | [3] |
| Biocatalytic | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Multi-enzyme cascade using transaminase | ~70% conversion (gram scale) | [4] |
Experimental Protocols
Protocol 1: Synthesis of β-ketoamide Intermediate via Meldrum's Adduct (Chemical Resolution Route)
This protocol outlines the synthesis of a key β-ketoamide intermediate, a precursor to Sitagliptin, starting from 2,4,5-trifluorophenyl acetic acid.[3]
Materials:
-
2,4,5-Trifluorophenyl acetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Meldrum's acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][5]triazolo[4,3-a]pyrazine hydrochloride
-
Diisopropylethylamine (i-Pr2NEt)
-
Tetrahydrofuran (THF), dry
-
Isopropyl acetate
Procedure:
-
Activation of Acetic Acid: Dissolve 2,4,5-trifluorophenyl acetic acid (1.0 eq) in dry THF. Add CDI (1.1 eq) and stir the mixture to activate the carboxylic acid.
-
Formation of Meldrum's Adduct: To the activated acid solution, add Meldrum's acid (1.1 eq) and heat the reaction mixture at 50 °C for 5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up of Adduct: After cooling to room temperature, add a 1:1 mixture of isopropyl acetate and water. Adjust the pH to 2-3 with concentrated hydrochloric acid. Separate the organic layer and wash with 0.1 M HCl.
-
Coupling Reaction: To the crude Meldrum's adduct intermediate, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][5]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and isopropyl acetate. Add i-Pr2NEt (dropwise) and heat the mixture at 75-80 °C for 5 hours.
-
Final Work-up and Isolation: Cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-ketoamide.
Protocol 2: Asymmetric Hydrogenation of Enamine (Second Generation Merck Process)
This protocol describes the key stereoselective step in the second-generation synthesis of Sitagliptin.[1][2]
Materials:
-
Enamine precursor (dehydrositagliptin)
-
Rhodium catalyst with a ferrocenyl phosphine ligand (e.g., Josiphos)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a suitable pressure reactor, dissolve the enamine precursor in methanol.
-
Catalyst Addition: Add the Rhodium-Josiphos catalyst to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at a specified temperature and pressure until the reaction is complete (monitored by HPLC).
-
Isolation: Upon completion, the reaction mixture is processed to isolate Sitagliptin, which is then typically crystallized as the phosphate salt. The rhodium catalyst can be recovered.
Mandatory Visualizations
Synthetic Pathway of Sitagliptin (Chemical Resolution Route)
Caption: Synthesis of Sitagliptin via Chemical Resolution.
Mechanism of Action: DPP-4 Inhibition
Caption: Sitagliptin's Inhibition of the DPP-4 Enzyme.
Conclusion
While this compound itself may not be a direct precursor to a major API based on current literature, the synthesis of Sitagliptin from a closely related trifluorophenyl starting material highlights the importance of this chemical class in drug development. The provided protocols and synthetic schemes offer valuable insights for researchers engaged in the synthesis of complex fluorinated molecules. The continuous evolution of synthetic routes for APIs like Sitagliptin underscores the ongoing need for more efficient, cost-effective, and environmentally friendly chemical processes in the pharmaceutical industry.
References
- 1. Sitagliptin – All About Drugs [allfordrugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
Synthetic Protocols and Application Notes for 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of plausible synthetic routes for 1-(2,3,4-trifluorophenyl)ethanone and discusses its potential applications in medicinal chemistry based on the activities of structurally related molecules. While specific, detailed experimental protocols and direct applications for this compound are not extensively documented in currently available scientific literature, this guide offers valuable insights by extrapolating from established chemical principles and the known utility of similar fluorinated acetophenones.
Introduction
This compound is a halogenated aromatic ketone with potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the trifluorinated phenyl ring is of significant interest in drug design, as fluorine substitution can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The reactive ketone functionality serves as a key handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Plausible Synthetic Protocols
Two primary synthetic strategies are proposed for the synthesis of this compound: Friedel-Crafts acylation and a Grignard reagent-based approach.
Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
The Friedel-Crafts acylation is a classic and robust method for the synthesis of aryl ketones. This approach involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene.
General Experimental Protocol:
-
Materials: 1,2,3-Trifluorobenzene, Acetyl chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl), Water, Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere, slowly add acetyl chloride.
-
After stirring for a short period, add 1,2,3-trifluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 60-80% |
| Purity | >95% (after purification) |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 0 °C to room temperature |
Note: The regioselectivity of the acylation on the 1,2,3-trifluorobenzene ring will be influenced by the directing effects of the fluorine atoms. The formation of other isomers is possible and should be considered during purification.
Grignard Reaction with an Acylating Agent
An alternative approach involves the formation of a Grignard reagent from a suitable brominated trifluorobenzene, followed by reaction with an acetylating agent like acetic anhydride.
Reaction Scheme:
Figure 2: Grignard Synthesis of this compound.
General Experimental Protocol:
-
Materials: 1-Bromo-2,3,4-trifluorobenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Acetic anhydride, Hydrochloric acid (HCl), Diethyl ether, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Activate magnesium turnings in a dry flask under an inert atmosphere.
-
Add a solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous THF dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Slowly add a solution of acetic anhydride in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Quantitative Data (Predicted):
| Parameter | Predicted Value |
| Yield | 50-70% |
| Purity | >95% (after purification) |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 0 °C to reflux |
Potential Applications in Drug Development
While direct biological studies on this compound are scarce, its structural features suggest potential as a key building block in medicinal chemistry. The trifluorophenyl moiety is a common feature in many bioactive molecules, enhancing properties such as metabolic stability and receptor binding.
Workflow for Utilizing this compound in Drug Discovery:
Figure 3: Drug Discovery Workflow.
The ketone functional group of this compound allows for a wide range of chemical transformations to generate a library of diverse derivatives. These derivatives can then be screened for biological activity against various targets.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The synthetic protocols outlined above, based on well-established organic reactions, provide a solid foundation for its preparation in a laboratory setting. Further research into the biological activities of its derivatives is warranted to fully realize the potential of this versatile chemical intermediate.
Disclaimer: The experimental protocols provided are general guidelines and should be adapted and optimized based on specific laboratory conditions and safety considerations. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application of 1-(2,3,4-Trifluorophenyl)ethanone in the Synthesis of Novel Herbicidal Agents
Introduction
1-(2,3,4-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of specialized organic molecules. Its trifluorophenyl moiety is a key structural feature in various biologically active compounds, including those with applications in agrochemical research. This document provides detailed application notes and protocols for the use of this compound in the development of a novel herbicidal agent, specifically 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The information presented is intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
Application as a Precursor for a Pyrido[2,3-d]pyrimidine Herbicide
Recent research has demonstrated that this compound can be utilized as a starting material for the synthesis of a potent herbicidal compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This compound has shown significant inhibitory effects against various weed species.[1]
Quantitative Herbicidal Activity Data
The herbicidal efficacy of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (designated as compound 2o in the cited research) was evaluated against several plant species. The data, presented as the inhibition rate of fresh weight at a concentration of 1 mM, is summarized in the table below.[1]
| Target Plant Species | Common Name | Inhibition of Fresh Weight (%) at 1 mM |
| Lactuca sativa | Lettuce | 25.3 |
| Brassica campestris | Field Mustard | 36.8 |
| Agrostis stolonifera | Bentgrass | 100 |
| Triticum aestivum | Wheat | 33.1 |
Experimental Protocols
Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
The synthesis of the target herbicidal compound from this compound involves a multi-step process. A plausible synthetic pathway is outlined below, based on established organic chemistry principles and the starting material specified in the user's request.
Step 1: Synthesis of this compound Oxime
-
Materials: this compound, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain this compound oxime.
-
Step 2: Beckmann Rearrangement to N-(2,3,4-Trifluorophenyl)acetamide
-
Materials: this compound oxime, polyphosphoric acid (PPA) or a similar acidic catalyst.
-
Procedure:
-
Heat polyphosphoric acid to approximately 100-120 °C in a reaction vessel.
-
Carefully add the this compound oxime (1 equivalent) to the hot PPA with stirring.
-
Continue heating and stirring for 1-2 hours.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The N-(2,3,4-trifluorophenyl)acetamide will precipitate.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Step 3: Hydrolysis to 2,3,4-Trifluoroaniline
-
Materials: N-(2,3,4-trifluorophenyl)acetamide, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Suspend N-(2,3,4-trifluorophenyl)acetamide (1 equivalent) in a solution of hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux for 4-6 hours until the solid dissolves completely.
-
Cool the reaction mixture in an ice bath and basify with a concentrated sodium hydroxide solution until the pH is strongly alkaline.
-
The 2,3,4-trifluoroaniline will separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,3,4-trifluoroaniline.
-
Step 4: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Note: The cited research synthesizes the target compound from a 2-chloro-N-(phenylcarbamoyl)nicotinamide intermediate. The following is a general procedure for the cyclization step.[1]
-
Materials: An appropriate acyl urea precursor derived from 2,3,4-trifluoroaniline and 2-chloronicotinic acid, sodium hydride (NaH), dry solvent (e.g., DMF or THF).
-
Procedure:
-
To a solution of the acyl urea precursor (1 equivalent) in a dry solvent under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Herbicidal Activity Assay Protocol
The following protocol is based on the methodology described for evaluating the herbicidal activity of the synthesized compounds.[1]
-
Plant Material: Seeds of Lactuca sativa (lettuce), Brassica campestris (field mustard), Agrostis stolonifera (bentgrass), and Triticum aestivum (wheat).
-
Procedure:
-
Prepare a stock solution of the test compound (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) in a suitable solvent (e.g., DMSO) and dilute with water containing a surfactant (e.g., Tween-20) to the desired final concentration (1 mM).
-
Place a filter paper in each petri dish and moisten it with the test solution. A control group should be prepared with the solvent and surfactant only.
-
Place a predetermined number of seeds of each plant species onto the filter paper in the petri dishes.
-
Incubate the petri dishes in a growth chamber under controlled conditions of temperature, light, and humidity for a specified period (e.g., 7-10 days).
-
After the incubation period, measure the fresh weight of the seedlings in both the treatment and control groups.
-
Calculate the percentage of inhibition of fresh weight using the following formula: Inhibition (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100
-
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to the herbicidal compound.
Proposed Mode of Action
Caption: Inhibition of Protoporphyrinogen Oxidase.
References
Application Notes and Protocols for the Synthesis of 1-(2,3,4-Trifluorophenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3,4-Trifluorophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluorophenyl moiety can significantly influence the biological activity and physicochemical properties of a molecule. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of this key building block. This document outlines the application of the Friedel-Crafts acylation for the synthesis of this compound from 1,2,3-trifluorobenzene and acetyl chloride, providing a detailed experimental protocol and relevant data.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, forming a highly electrophilic acylium ion.[3] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a ketone.[1]
Regioselectivity in the Acylation of 1,2,3-Trifluorobenzene
The directing effects of the fluorine substituents on the 1,2,3-trifluorobenzene ring are critical in determining the regiochemical outcome of the acylation. Fluorine is an ortho-, para-directing group, despite being deactivating overall due to its high electronegativity.[4][5][6] In 1,2,3-trifluorobenzene, the three adjacent fluorine atoms create a complex interplay of inductive and resonance effects. The positions ortho and para to each fluorine atom are electronically activated towards electrophilic attack.
Based on these principles, the acetylation of 1,2,3-trifluorobenzene is expected to yield primarily this compound. The C4 position is para to the C2 fluorine and ortho to the C3 fluorine, making it a highly activated site for electrophilic substitution.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous Friedel-Crafts acylation reactions of halogenated benzenes.[7] Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Yield | 70-85% | Based on 1,2,3-trifluorobenzene as the limiting reagent. |
| Purity | >95% | After purification by column chromatography or recrystallization. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | 0°C to room temperature | Initial cooling is required to control the exothermic reaction. |
Experimental Protocol
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of 1,2,3-trifluorobenzene.
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the addition funnel. An exothermic reaction will occur, and the addition rate should be controlled to maintain the temperature below 10°C.
-
Addition of 1,2,3-Trifluorobenzene: After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and 1M HCl. This step is highly exothermic and should be performed in a fume hood.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons (CH₃) and complex multiplets for the aromatic protons due to H-F coupling.
-
¹³C NMR (CDCl₃): The spectrum will show a signal for the carbonyl carbon, the methyl carbon, and multiple signals for the aromatic carbons, which will be split due to C-F coupling.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components and their roles in the Friedel-Crafts acylation.
References
Application Notes and Protocols for Grignard Reactions Involving 1-(2,3,4-trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Grignard reactions with 1-(2,3,4-trifluorophenyl)ethanone. The protocols detailed below are designed to facilitate the synthesis of novel tertiary alcohols, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of the trifluorophenyl group can significantly influence the reactivity of the ketone and the properties of the resulting alcohol, making these compounds of particular interest in medicinal chemistry.
Introduction
The Grignard reaction is a versatile and powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a secondary or tertiary alcohol, respectively.[2][3] When this compound is treated with various Grignard reagents, a range of trifluorophenyl-substituted tertiary alcohols can be synthesized. These products are of interest due to the unique electronic properties conferred by the fluorine atoms, which can modulate the biological activity and pharmacokinetic properties of a molecule.
It is crucial to conduct Grignard reactions under strictly anhydrous conditions, as Grignard reagents are highly reactive toward protic solvents, including water.[1] All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following tables summarize the expected products and typical yields for the Grignard reaction of this compound with common Grignard reagents. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Reaction of this compound with Alkyl and Aryl Grignard Reagents
| Grignard Reagent | Product Name | Expected Yield (%) |
| Methylmagnesium bromide | 2-(2,3,4-Trifluorophenyl)propan-2-ol | 75-85 |
| Ethylmagnesium bromide | 2-(2,3,4-Trifluorophenyl)butan-2-ol | 70-80 |
| Phenylmagnesium bromide | 1-(2,3,4-Trifluorophenyl)-1-phenylethanol | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction of this compound
This protocol outlines the general steps for the reaction of a Grignard reagent with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, ethylmagnesium bromide, or phenylmagnesium bromide solution in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas.
-
Reactant Preparation: In the flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise from the dropping funnel to the stirred solution of the ketone. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Mechanism of Grignard addition to this compound.
Caption: General experimental workflow for the Grignard reaction.
References
Application Notes and Protocols for the Catalytic Reduction of 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic reduction of 1-(2,3,4-trifluorophenyl)ethanone to the corresponding 1-(2,3,4-trifluorophenyl)ethanol. This transformation is of significant interest in medicinal chemistry and drug development, as chiral fluorinated alcohols are key building blocks for various pharmaceutical compounds. The protocols described herein are based on established methods for the reduction of analogous fluorinated acetophenones and are categorized into two main approaches: chemical catalysis (specifically asymmetric transfer hydrogenation) and biocatalysis.
Chemical Catalysis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the reduction of various acetophenone derivatives.
Data Presentation: Representative Catalytic Systems for Asymmetric Hydrogenation of Fluorinated Ketones
| Catalyst System | Substrate | H-Source | Base | Solvent | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |
| RuCl(p-cymene)[(R,R)-TsDPEN] | 3',5'-Bis(trifluoromethyl)acetophenone | HCOOH/NEt₃ | - | CH₂Cl₂ | 28 | 200 | 95 | 98 (R) |
| [Rh(cod)Cl]₂ / (R)-Josiphos | 2,2,2-Trifluoroacetophenone | H₂ (50 bar) | - | EtCN/AcOH | RT | 100 | >99 | 96 (S) |
| [Mn(CO)₂(1)]Br | 3'-(Trifluoromethyl)acetophenone | i-PrOH | K₂CO₃ | Toluene | 60 | 200 | 99 | 97 (R) |
Note: This data is compiled from literature on analogous substrates and should be considered as a guideline for the reduction of this compound.
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru-Based Catalyst
This protocol provides a general procedure for the asymmetric transfer hydrogenation of this compound using a typical Ru-based catalyst.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane, Isopropanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the flask containing the pre-formed catalyst, add this compound (1 equivalent).
-
Add the formic acid/triethylamine mixture (5 equivalents of formic acid).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2,3,4-trifluorophenyl)ethanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Biocatalysis: Whole-Cell and Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative to chemical methods for the reduction of ketones. Whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) can be employed to achieve high yields and excellent enantioselectivities.
Data Presentation: Representative Biocatalytic Systems for Reduction of Fluorinated Ketones
The following table presents data from the biocatalytic reduction of similar fluorinated acetophenones, which can be used to guide the development of a process for this compound.
| Biocatalyst | Substrate | Co-substrate | pH | Temp (°C) | Substrate Conc. | Yield (%) | ee (%) |
| Leifsonia xyli HS0904 (whole cells) | 3,5-bis(trifluoromethyl) acetophenone | Glucose | 8.0 | 30 | 70 mM | 62 | 99.4 (R) |
| Recombinant E. coli with Carbonyl Reductase | 3'-(Trifluoromethyl)acetophenone | Glucose | 7.0 | 30 | 200 mM | 91.5 | >99.9 (R) |
| Geotrichum candidum NBRC 5767 (whole cells) | Trifluoromethyl ketones | Glucose | 7.0 | 30 | 10 mM | >95 | >99 (S) |
Note: This data is compiled from literature on analogous substrates and should be considered as a guideline.
Experimental Protocol: Whole-Cell Bioreduction
This protocol outlines a general procedure for the whole-cell bioreduction of this compound using a suitable microorganism.
Materials:
-
Microorganism strain (e.g., a known ketoreductase-producing yeast or bacterium)
-
Growth medium (e.g., YPD for yeast, LB for bacteria)
-
Buffer solution (e.g., phosphate buffer)
-
This compound
-
Co-substrate (e.g., Glucose, Isopropanol)
-
Shaking incubator
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Cell Culture and Harvest:
-
Inoculate the chosen microorganism into the appropriate growth medium.
-
Incubate at the optimal temperature and shaking speed until the desired cell density is reached (e.g., late exponential or early stationary phase).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer solution and resuspend in the reaction buffer to the desired cell concentration (e.g., g/L wet cell weight).
-
-
Bioreduction:
-
In a reaction vessel, combine the cell suspension with the co-substrate (e.g., glucose).
-
Add this compound to the desired final concentration. The substrate may be added neat or as a solution in a water-miscible solvent to aid solubility.
-
Incubate the reaction mixture at the optimal temperature and shaking speed.
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Characterization:
-
Determine the yield and enantiomeric excess of the resulting 1-(2,3,4-trifluorophenyl)ethanol.
-
Caption: General Workflow for Whole-Cell Bioreduction.
Conclusion
The catalytic reduction of this compound can be effectively achieved through both chemical and biocatalytic methods. Asymmetric transfer hydrogenation using ruthenium catalysts offers a robust and well-established chemical approach. Biocatalysis, utilizing whole cells or isolated enzymes, provides a green, highly selective, and often cost-effective alternative. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of 1-(2,3,4-trifluorophenyl)ethanol for applications in drug discovery and development.
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is based on the robust and scalable Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive experimental protocol, safety precautions, and methods for purification and characterization of the final product. Quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable building block in organic synthesis, primarily due to the presence of the trifluorophenyl moiety which can significantly influence the biological activity and pharmacokinetic properties of a molecule. The reliable and scalable synthesis of this intermediate is therefore of critical importance for the pharmaceutical and agrochemical industries. The Friedel-Crafts acylation is a well-established and widely used method for the preparation of aryl ketones, offering a cost-effective and efficient route for large-scale production.[1][2] This protocol details a representative procedure for the synthesis of this compound on a multi-gram scale.
Chemical Reaction
The overall reaction for the synthesis of this compound is depicted below:
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Supplier |
| 1,2,3-Trifluorobenzene | 1489-53-8 | 132.08 | 1.0 | Sigma-Aldrich |
| Acetyl Chloride | 75-36-5 | 78.50 | 1.1 | Fisher Scientific[3] |
| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | 1.2 | Carl ROTH[4] |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | VWR |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | - | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | - | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | Alfa Aesar |
Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat
Experimental Protocol
1. Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture.
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the evolved HCl gas.
-
The entire apparatus should be maintained under a positive pressure of dry nitrogen throughout the reaction.
2. Charging of Reactants:
-
To the reaction flask, add anhydrous aluminum chloride (200 g, 1.5 mol, 1.2 eq.).
-
Add anhydrous dichloromethane (800 mL) to the flask with stirring to form a suspension.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
In a separate dry flask, prepare a solution of 1,2,3-trifluorobenzene (165 g, 1.25 mol, 1.0 eq.) in anhydrous dichloromethane (200 mL).
-
Slowly add acetyl chloride (108 g, 1.375 mol, 1.1 eq.) to the solution of 1,2,3-trifluorobenzene.
3. Reaction Execution:
-
Slowly add the solution of 1,2,3-trifluorobenzene and acetyl chloride from the dropping funnel to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0-5 °C with an ice-water bath.
-
Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the quenched mixture to a 2 L separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash sequentially with 2M HCl (2 x 200 mL), water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Safety Precautions
-
Acetyl chloride is highly flammable, corrosive, and reacts violently with water. It causes severe skin burns and eye damage.[3][5][6] Handle in a fume hood with appropriate PPE.
-
Aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. It causes severe skin burns and eye damage.[2][4][7][8] Handle in a dry environment and wear appropriate PPE.
-
1,2,3-Trifluorobenzene is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation.[9][10][11] Use in a well-ventilated area.
-
The reaction is exothermic and generates HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with a proper gas scrubbing system.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 243448-15-9 |
| Molecular Formula | C8H5F3O |
| Molecular Weight | 174.12 g/mol [12] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~ 190-195 °C (at atmospheric pressure) |
| Density | ~ 1.35 g/mL |
Table 2: Representative Reaction Parameters and Yield
| Parameter | Value |
| Scale | 1.25 mol (165 g of 1,2,3-trifluorobenzene) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) |
| Reaction Time | 4-5 hours |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 2H, Ar-H), 2.60 (s, 3H, -COCH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -135 to -145 (m, 1F), -145 to -155 (m, 1F), -155 to -165 (m, 1F).
-
GC-MS: m/z 174 (M⁺), 159 (M⁺ - CH₃), 131 (M⁺ - COCH₃).
-
IR (neat, cm⁻¹): ~1700 (C=O stretching).
Visualizations
Experimental Workflow
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. Acetyl Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. materion.com [materion.com]
- 8. vanchlor.com [vanchlor.com]
- 9. 1,2,3-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2,3,4-Trifluorophenyl)ethan-1-one | C8H5F3O | CID 2776902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(2,3,4-Trifluorophenyl)ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and biological evaluation of novel compounds derived from 1-(2,3,4-trifluorophenyl)ethanone. The trifluorophenyl motif is a valuable pharmacophore in drug discovery, and its derivatization can lead to the identification of potent and selective therapeutic agents. This document outlines protocols for the synthesis of two major classes of derivatives—chalcones and Schiff bases—and their subsequent screening for anticancer and antimicrobial activities.
Derivatization Strategies
The carbonyl group of this compound is a versatile handle for various chemical transformations, enabling the synthesis of a diverse library of derivatives. Two primary derivatization strategies are presented here:
-
Claisen-Schmidt Condensation to form Chalcones: This reaction involves the condensation of this compound with various aromatic aldehydes to yield chalcones. Chalcones are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][2][3]. The α,β-unsaturated ketone moiety is a key feature responsible for their biological effects[3].
-
Condensation with Primary Amines to form Schiff Bases: The reaction of this compound with primary amines or hydrazines/hydrazides results in the formation of Schiff bases (imines) or hydrazones, respectively. These compounds are reported to have significant antimicrobial and anticancer activities[4][5][6]. The imine group is a crucial pharmacophore in many biologically active molecules[4].
Synthesis Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, and filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add a solution of KOH or NaOH (3 equivalents) in ethanol or water dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute glacial acetic acid or hydrochloric acid to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol for the Synthesis of Schiff Bases
This protocol outlines the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine) or hydrazine derivative
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, magnetic stirrer, and reflux condenser.
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Filter the precipitated solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Biological Screening Protocols
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, incubator, and microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized Schiff base derivatives (dissolved in DMSO)
-
96-well microtiter plates.
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data from the synthesis and biological screening should be summarized in tables for clear comparison.
Table 1: Synthesis Yields of Chalcone Derivatives
| Compound ID | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |
| C1 | 4-Chloro | 12 | 85 |
| C2 | 4-Methoxy | 18 | 78 |
| C3 | 3-Nitro | 24 | 65 |
Table 2: Anticancer Activity (IC50) of Chalcone Derivatives
| Compound ID | MCF-7 (µM) | HCT116 (µM) |
| C1 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| C2 | 5.8 ± 0.6 | 7.3 ± 0.9 |
| C3 | 3.2 ± 0.4 | 4.5 ± 0.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 |
Table 3: Synthesis Yields of Schiff Base Derivatives
| Compound ID | Primary Amine | Reaction Time (h) | Yield (%) |
| S1 | Aniline | 4 | 92 |
| S2 | 4-Methylaniline | 4 | 88 |
| S3 | 4-Chloroaniline | 6 | 85 |
Table 4: Antimicrobial Activity (MIC) of Schiff Base Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| S1 | 16 | 32 | 64 |
| S2 | 8 | 16 | 32 |
| S3 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Visualizations
Experimental Workflow
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ijddr.in [ijddr.in]
- 4. ijsr.net [ijsr.net]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into small molecule kinase inhibitors has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can significantly improve the pharmacological profile of a drug candidate. The 2,3,4-trifluorophenyl moiety, in particular, offers a distinct electronic and conformational profile that can be exploited to achieve high potency and selectivity against various kinase targets. 1-(2,3,4-Trifluorophenyl)ethanone is a key starting material for introducing this valuable pharmacophore into a variety of heterocyclic scaffolds commonly found in kinase inhibitors.
This document provides detailed application notes and a representative experimental protocol for the synthesis of a kinase inhibitor scaffold derived from this compound. The protocol is based on established synthetic methodologies for the construction of substituted pyrazole rings, a prevalent core in many clinically relevant kinase inhibitors.
Data Presentation
| Compound ID | Kinase Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| A | JAK2 | 1.5 | 50 (HEL cells) | Hypothetical Data |
| B | VEGFR2 | 5.2 | 120 (HUVEC cells) | Hypothetical Data |
| C | p38α | 12 | 250 (U937 cells) | Hypothetical Data |
| D | Aurora A | 8.7 | 180 (HeLa cells) | Hypothetical Data |
| E | c-Met | 3.4 | 95 (HCT116 cells) | Hypothetical Data |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC50 values will vary depending on the specific molecular scaffold and assay conditions.
Experimental Protocols
This section details a representative multi-step synthesis of a substituted pyrazole, a common kinase inhibitor scaffold, starting from this compound.
Protocol 1: Synthesis of a 1,3-Diketone Intermediate via Claisen Condensation
This protocol describes the synthesis of 1-(2,3,4-trifluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a key intermediate for pyrazole synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene, anhydrous
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting crude oil with hexane to induce crystallization.
-
Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the desired enaminone intermediate.
Protocol 2: Synthesis of the Pyrazole Kinase Inhibitor Scaffold
This protocol outlines the cyclization of the enaminone intermediate with a substituted hydrazine to form the pyrazole core.
Materials:
-
1-(2,3,4-Trifluorophenyl)-3-(dimethylamino)prop-2-en-1-one (from Protocol 1)
-
4-Hydrazinobenzoic acid hydrochloride (or other substituted hydrazine)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend the enaminone intermediate (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzoic acid hydrochloride, 1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Signaling Pathway
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Experimental Workflow
Caption: Synthetic workflow for a pyrazole kinase inhibitor scaffold.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3,4-trifluorophenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3,4-trifluorophenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene. This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride and a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.[1][2]
Q2: Why is the yield of this reaction often low?
A2: The starting material, 1,2,3-trifluorobenzene, is an electron-deficient aromatic ring. The three fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts acylation.[3] This deactivation makes the reaction more challenging and generally results in lower yields compared to the acylation of more electron-rich aromatic compounds.
Q3: What are the expected side products in this synthesis?
A3: The primary side products are other isomers of trifluoroacetophenone. Due to the directing effects of the fluorine substituents on the 1,2,3-trifluorobenzene ring, the acetyl group can add to different positions. While the fluorine atoms are ortho, para-directors, the combined electronic and steric effects can lead to a mixture of isomers. The most likely isomeric byproduct is 1-(3,4,5-trifluorophenyl)ethanone. Under harsh reaction conditions, polyacylation is a possibility, though it is less common in acylation than in alkylation because the acetyl group is deactivating.[3]
Q4: How does the choice of Lewis acid catalyst affect the reaction?
A4: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ are typically required to activate the acylating agent sufficiently to react with the deactivated trifluorobenzene ring.[1][2] Using stoichiometric amounts of the catalyst is often necessary because the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Milder Lewis acids may not be effective in promoting the reaction.
Q5: Can alternative synthetic methods be used?
A5: Yes, alternative methods such as a Grignard reaction are possible. This would involve preparing a Grignard reagent from a halogenated 1,2,3-trifluorobenzene and reacting it with an acetylating agent. For instance, reacting an isomeric mixture of halobenzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with ketene, has been described for the synthesis of trifluoromethyl acetophenone isomers.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture. | - Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere).- Ensure all glassware is thoroughly dried before use. |
| Insufficient Reaction Temperature or Time: The deactivated nature of 1,2,3-trifluorobenzene may require more forcing conditions. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC.- Increase the reaction time. Be aware that prolonged heating at high temperatures can lead to side product formation. | |
| Loss of Product During Work-up: The product may be lost during aqueous work-up or extraction. | - Ensure proper pH adjustment during the work-up.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- Minimize emulsion formation during extraction. | |
| Formation of Multiple Isomers | Suboptimal Reaction Temperature: Temperature can influence the regioselectivity of the acylation. | - Experiment with running the reaction at different temperatures. Lower temperatures may favor the formation of a specific isomer. |
| Choice of Solvent: The solvent can affect the solubility of intermediates and the activity of the catalyst, influencing isomer ratios. | - Consider using different inert solvents such as dichloromethane, dichloroethane, or carbon disulfide. | |
| Difficulty in Separating Isomers | Similar Physical Properties: Isomers of trifluoroacetophenone likely have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | - For high-purity requirements, consider preparative HPLC or specialized fractional crystallization techniques.- Optimize the mobile phase for column chromatography to achieve better separation. |
| Polyacylation Products Observed | Incorrect Stoichiometry or Harsh Conditions: Using a large excess of the acylating agent or excessively high temperatures can promote a second acylation. | - Use the recommended molar ratios of reactants and catalyst.- Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed. |
Quantitative Data on Reaction Parameters
While specific quantitative data for the Friedel-Crafts acylation of 1,2,3-trifluorobenzene is not extensively reported in the literature, the following table provides a general comparison of Lewis acids and conditions for the acylation of deactivated aromatic rings.
| Lewis Acid | Typical Molar Ratio (Catalyst:Substrate) | Common Solvents | Typical Temperature Range | Notes |
| AlCl₃ | 1.1 - 2.5 | Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide | 0 °C to reflux | The most common and potent catalyst. Requires stoichiometric amounts. |
| FeCl₃ | 1.1 - 2.0 | Nitrobenzene, Dichloromethane | 25 °C to reflux | A common alternative to AlCl₃, sometimes offering different selectivity. |
| TfOH (Triflic Acid) | Catalytic to stoichiometric | Neat or in an inert solvent | Room temperature to elevated temperatures | A strong Brønsted acid that can also act as a catalyst. |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
This protocol is adapted from general procedures for the acylation of halogenated benzenes and should be optimized for the specific substrate.
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous DCM to create a slurry.
-
Addition of Acetylating Agent: Cool the flask in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the addition funnel to the stirred slurry.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate this compound.
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(2,3,4-trifluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2,3,4-trifluorophenyl)ethanone. Our aim is to address common purification challenges to help you achieve high-purity material for your experiments.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities in this compound typically fall into two categories: process-related impurities and degradation products.
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Process-Related Impurities: These arise from the synthesis, most commonly the Friedel-Crafts acylation of 1,2,3-trifluorobenzene.
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Isomeric Acetophenones: Acylation of 1,2,3-trifluorobenzene can sometimes lead to the formation of other isomers, such as 1-(2,4,5-trifluorophenyl)ethanone or 1-(3,4,5-trifluorophenyl)ethanone, although the 2,3,4-isomer is generally favored.
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Unreacted Starting Materials: Residual 1,2,3-trifluorobenzene and acylating agents (e.g., acetyl chloride or acetic anhydride) may be present.
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Polyacylated Products: While less common for acylation, there is a possibility of diacylation of the aromatic ring.
-
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Degradation Products: These can form if the compound is exposed to harsh conditions (e.g., high heat, strong acids/bases, or light).
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2,3,4-trifluorobenzoic acid: Oxidation of the acetyl group can lead to the corresponding carboxylic acid.
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2,3,4-trifluorophenol: Hydrolysis of the acetyl group can result in the formation of the corresponding phenol.
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Q2: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound (or an impure version of it) is lower than the boiling point of your solvent, or if the solution is supersaturated.
-
Troubleshooting Steps:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble. This can lower the saturation point and encourage slower crystal growth.
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Ensure slow cooling. Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling often promotes oiling.
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Try a different solvent system. A solvent with a lower boiling point may be more suitable.
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Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
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Add a seed crystal of pure this compound if available.
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Q3: My purified product has a persistent color. How can I remove colored impurities?
A3: Colored impurities are often non-polar and can sometimes co-crystallize with the product.
-
Solutions:
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Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
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Column Chromatography: If recrystallization is ineffective, column chromatography is a more robust method for separating compounds with different polarities.
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Q4: My recovery yield after purification is very low. What are the likely causes and how can I improve it?
A4: Low recovery is a common issue in purification. The cause can often be traced to the chosen method or its execution.
-
Possible Causes & Solutions:
-
In recrystallization:
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
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Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
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Incomplete collection: Make sure to quantitatively transfer all crystals to the filter and wash them with a minimal amount of ice-cold solvent.
-
-
In column chromatography:
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Improper solvent system: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) first.
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Column overloading: Using too much crude material for the amount of stationary phase will result in poor separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.[1]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.
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High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying purity and separating non-volatile impurities. A reversed-phase C18 column is a good starting point. Given the fluorinated nature of the compound, a pentafluorophenyl (PFP) column may offer alternative selectivity.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities or those with significantly different boiling points. It is crucial to perform this under reduced pressure to avoid thermal degradation of the product.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined empirically.
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Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include isopropanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
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(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or by air drying on the filter paper.
Protocol 2: Column Chromatography
This is a general protocol for purification by flash column chromatography.
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Stationary Phase: Silica gel is a common choice.
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Solvent System (Eluent): The ideal eluent should provide a retention factor (Rf) of ~0.3 for the product on a TLC plate. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
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Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the product down the column.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example of Impurity Profile Before and After Purification by Different Methods
| Impurity | Crude Product (% Area by HPLC) | After Recrystallization (% Area by HPLC) | After Column Chromatography (% Area by HPLC) |
| This compound | 85.2 | 98.5 | 99.7 |
| 1,2,3-trifluorobenzene | 5.8 | 1.1 | < 0.1 |
| Isomeric Acetophenone | 4.5 | 0.3 | < 0.1 |
| Unknown High Polarity Impurity | 2.5 | 0.1 | < 0.1 |
| Unknown Low Polarity Impurity | 2.0 | Not Detected | < 0.1 |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues during recrystallization.
Caption: Potential pathways for impurity formation during synthesis.
References
Technical Support Center: Synthesis of 1-(2,3,4-trifluorophenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-(2,3,4-trifluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene. This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the primary side products to expect during the synthesis of this compound via Friedel-Crafts acylation?
A2: The primary side products are typically other isomeric trifluorophenyl ethanones. Due to the directing effects of the fluorine substituents on the 1,2,3-trifluorobenzene ring, the acetyl group can add to different positions, leading to the formation of isomers like 1-(2,3,5-trifluorophenyl)ethanone and 1-(3,4,5-trifluorophenyl)ethanone. The formation of these isomers is a significant challenge in achieving high purity of the desired product.
Q3: Can polyacylation occur, and is it a significant concern?
A3: Polyacylation, the addition of more than one acetyl group to the benzene ring, is a potential side reaction in Friedel-Crafts acylation. However, the acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. Therefore, under typical reaction conditions, polyacylation is generally a minor side product and less of a concern than isomeric impurities.
Q4: How do reaction conditions affect the formation of side products?
A4: Reaction conditions play a crucial role in the product distribution. Factors such as the choice of Lewis acid catalyst, reaction temperature, and reaction time can influence the ratio of isomeric products. For instance, harsher conditions (e.g., higher temperatures or a more active catalyst) might lead to a different isomer distribution or an increase in polyacylation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃ exposed to moisture).- Inadequate reaction temperature or time.- Loss of product during aqueous work-up and extraction. | - Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware is thoroughly dried.- Optimize the reaction temperature and monitor the reaction progress using techniques like TLC or GC.- Ensure efficient extraction with a suitable organic solvent and minimize product loss during washing steps. |
| Presence of Isomeric Impurities | - The electronic and steric effects of the fluorine atoms on 1,2,3-trifluorobenzene direct the acylation to multiple positions.- Reaction conditions may favor the formation of undesired isomers. | - Precise control of reaction temperature is critical; lower temperatures may favor the formation of a specific isomer.- Experiment with different Lewis acid catalysts (e.g., FeCl₃, SnCl₄) which can alter the regioselectivity.- Purification techniques such as fractional distillation or column chromatography are often necessary to separate the isomers. |
| Formation of Polyacylated Products | - Use of excess acylating agent.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the acylating agent.- Maintain the recommended reaction temperature and monitor for the completion of the primary reaction to avoid over-reaction. |
| Incomplete Reaction | - Insufficient amount of catalyst.- Low reaction temperature.- Deactivation of the catalyst. | - Ensure the correct stoichiometric ratio of the catalyst is used.- Gradually increase the reaction temperature while monitoring for product formation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by moisture. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired this compound from isomeric side products.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of the main product and potential side products.
optimization of reaction conditions for 1-(2,3,4-trifluorophenyl)ethanone
Technical Support Center: Synthesis of 1-(2,3,4-Trifluorophenyl)ethanone
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride.[1][2] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[3][4]
Q2: What are the potential isomeric side products in this synthesis?
A2: The fluorine substituents on the 1,2,3-trifluorobenzene ring direct the incoming electrophile (the acetyl group). While the desired product is this compound, other isomers can be formed. Based on the directing effects of the fluorine atoms, the formation of 1-(3,4,5-trifluorophenyl)ethanone is a possible, though likely minor, side product. The relative amounts of these isomers will depend on the precise reaction conditions.
Q3: Why is anhydrous equipment critical for this reaction?
A3: The Lewis acid catalyst, typically aluminum chloride, is extremely sensitive to moisture.[5] Any water present will react with the catalyst, deactivating it and significantly reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a different Lewis acid catalyst?
A4: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), bismuth triflate (Bi(OTf)₃), or rare earth triflates can also be used for Friedel-Crafts acylation.[6] The choice of catalyst can influence the reaction's efficiency and selectivity, and optimization may be required for your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) was exposed to moisture.[5]2. Insufficient Reaction Temperature: The reaction was not heated sufficiently to overcome the activation energy.3. Poor Quality Reagents: Starting materials (1,2,3-trifluorobenzene, acetyl chloride) are of low purity. | 1. Use freshly opened, anhydrous aluminum chloride and ensure all glassware is meticulously dried. Run the reaction under an inert atmosphere.2. Carefully monitor and control the reaction temperature according to the protocol. A moderate increase in temperature may improve yield, but excessive heat can lead to side products.3. Use high-purity, anhydrous reagents. |
| Formation of Multiple Products | 1. Reaction Temperature Too High: High temperatures can reduce the selectivity of the acylation, leading to a mixture of isomers.2. Incorrect Stoichiometry: An incorrect ratio of reactants to catalyst can lead to side reactions. | 1. Maintain the recommended reaction temperature. Lowering the temperature may improve selectivity, though it might require a longer reaction time.2. Carefully measure and use the stoichiometric amounts specified in the protocol. |
| Reaction Stalls | 1. Insufficient Catalyst: Not enough Lewis acid was used to drive the reaction to completion.2. Precipitation of Reactants: A reactant or intermediate may have precipitated out of the solution. | 1. Ensure the correct molar equivalent of the catalyst is used. In Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required because it complexes with the product ketone.[1]2. Choose a solvent that ensures all reactants and intermediates remain in solution at the reaction temperature. |
| Difficult Product Isolation | 1. Incomplete Quenching: The reaction mixture was not properly quenched, leading to emulsions or difficult-to-separate layers during workup.2. Similar Polarity of Product and Side Products: Isomeric byproducts may have similar physical properties to the desired product, making purification by chromatography or crystallization challenging. | 1. Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold water or dilute acid to decompose the aluminum chloride complex completely.2. Optimize the reaction conditions to minimize side product formation. For purification, consider using high-performance liquid chromatography (HPLC) or fractional crystallization with different solvent systems. |
Quantitative Data on Reaction Condition Optimization
The following table summarizes data from studies on related Friedel-Crafts acylation reactions, illustrating how different parameters can affect the outcome. While not specific to this compound, these trends are generally applicable.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| AlCl₃ | 1,2-Dichloroethane | 80 | 4 | 95 | [2] |
| FeCl₃ | Dichloromethane | 40 | 6 | 88 | [4] |
| Bi(OTf)₃ | Nitrobenzene | 100 | 5 | 92 | [6] |
| K₂CO₃ (as base) | DMSO | 90 | 15 | 98 | [7] |
| AgF₂/Selectfluor | Dimethyl Carbonate | 35 | 12 | 62 | [8] |
Note: The data presented is for analogous reactions and should be used as a general guide for optimizing the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas), and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane to create a slurry. Cool the mixture to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred AlCl₃ suspension.
-
Addition of 1,2,3-Trifluorobenzene: After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and dilute HCl. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting failed reactions with 1-(2,3,4-trifluorophenyl)ethanone
Welcome to the technical support center for 1-(2,3,4-trifluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile building block. The following sections contain detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile ketone that can undergo a variety of chemical transformations. The most common reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring, activated by the electron-withdrawing acetyl group, can be displaced by nucleophiles.
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Condensation Reactions: The enolizable α-protons of the acetyl group readily participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).
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Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.
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α-Halogenation: The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions.
Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction resulting in a mixture of products?
A2: Polysubstitution is a common challenge in SNAr reactions with polyfluorinated aromatic compounds. To favor monosubstitution, consider the following strategies:
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Control Stoichiometry: Use a stoichiometric excess of this compound relative to the nucleophile.
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Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
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Choice of Base and Solvent: A weaker base and a less polar solvent may help to reduce the rate of subsequent substitutions.
Q3: I am observing low yields in my Claisen-Schmidt condensation. What are the potential causes?
A3: Low yields in Claisen-Schmidt condensations can be attributed to several factors:
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Inefficient Deprotonation: The base may not be strong enough to efficiently deprotonate the α-carbon of the ethanone.
-
Side Reactions: The aromatic aldehyde may undergo self-condensation or other side reactions.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Microwave activation has been shown to improve yields in some cases.[1]
Q4: What are some common side products to expect in reactions with this compound?
A4: Depending on the reaction, common side products can include:
-
In SNAr reactions: Di- or tri-substituted products from multiple fluorine displacements.
-
In condensation reactions: Self-condensation products of the ketone or aldehyde, and Michael addition products if the reaction conditions are not optimized.
-
In Friedel-Crafts acylation of 1,2,3-trifluorobenzene to synthesize the starting material: Formation of isomeric products due to acylation at different positions on the aromatic ring.[2]
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) - Low Yield or Incomplete Reaction
This guide addresses the common issue of low conversion rates in SNAr reactions with this compound.
Problem: The reaction shows low conversion of the starting material to the desired substituted product.
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Steps:
-
Verify Reagent Purity and Stoichiometry: Ensure that this compound, the nucleophile, and the base are pure and used in the correct molar ratios. Moisture can deactivate the base and hinder the reaction.
-
Review Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.
-
Base: A base is typically required to deprotonate the nucleophile or to scavenge the HF byproduct. If using a weak base, switching to a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate may improve the reaction rate.[3]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[3]
-
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and determine if the reaction has stalled or is proceeding slowly.
Guide 2: Claisen-Schmidt Condensation - Formation of Multiple Products
This guide addresses the issue of obtaining a mixture of products in a Claisen-Schmidt condensation reaction.
Problem: The reaction yields a mixture of the desired chalcone, unreacted starting materials, and other byproducts.
Caption: Troubleshooting workflow for product mixtures in Claisen-Schmidt reactions.
Detailed Steps:
-
Verify Reactant Stoichiometry: An excess of the aldehyde is often used to ensure complete consumption of the ketone and to minimize self-condensation of the ketone.
-
Optimize Base and Catalyst:
-
Control Reaction Temperature: These reactions can be exothermic. Maintaining a consistent and often low temperature can help to minimize the formation of byproducts.
-
Purification: If a mixture is obtained, purification by column chromatography or recrystallization is often necessary to isolate the desired chalcone.
Data Presentation
Table 1: Optimization of Nucleophilic Aromatic Substitution (SNAr) Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | Varies | [3] |
| 2 | Cs₂CO₃ (2.0) | MeCN | 60 | 6 | High | [3] |
| 3 | K₃PO₄ (2.0) | MeCN | 60 | 8 | Good | [3] |
| 4 | Li₂CO₃ (2.0) | MeCN | 60 | 12 | Low | [3] |
| 5 | Na₂CO₃ (2.0) | MeCN | 60 | 12 | Low | [3] |
Yields are highly dependent on the specific nucleophile and substrate used.
Table 2: Comparison of Catalysts for Claisen-Schmidt Condensation
| Entry | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | NaOH | Ethanol | Room Temp, 24h | 60-80 | [4] |
| 2 | KOH | Methanol | Room Temp, 12h | 70-90 | [4] |
| 3 | LiOH·H₂O | Solvent-free | Microwave, 5 min | >75 | [1] |
| 4 | Cu(OTf)₂ | Solvent-free | Microwave, 20 min | 74-91 | [6] |
| 5 | Solid NaOH | Solvent-free | Grinding | Quantitative | [7] |
Yields are representative and can vary based on the specific aldehyde and ketone used.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of a fluorine atom on the this compound ring with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the ethanone.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Claisen-Schmidt Condensation to Synthesize Chalcones
This protocol describes a general method for the synthesis of chalcones from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a small amount of water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with 1 M HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]
References
preventing byproduct formation in 1-(2,3,4-trifluorophenyl)ethanone reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during chemical reactions involving 1-(2,3,4-trifluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and what are the potential major byproducts?
A1: The two primary synthetic routes are Friedel-Crafts acylation of 1,2,3-trifluorobenzene and a Grignard reaction with a suitable acetylating agent.
-
Friedel-Crafts Acylation: This method involves the reaction of 1,2,3-trifluorobenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The main potential byproducts are other positional isomers, such as 1-(2,4,5-trifluorophenyl)ethanone and 1-(3,4,5-trifluorophenyl)ethanone.[1][2] Polyacylation products are less common because the initial acyl group deactivates the aromatic ring towards further substitution.[1]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a trifluorophenyl halide (e.g., 1-bromo-2,3,4-trifluorobenzene) followed by reaction with an acetylating agent. A potential side product in Grignard reactions is the formation of biphenyl derivatives from the coupling of the Grignard reagent with unreacted starting material.[3] Using acetic anhydride instead of acetyl chloride can sometimes suppress side reactions.[4]
Q2: How can I minimize the formation of isomeric byproducts in a Friedel-Crafts acylation?
A2: Optimizing reaction conditions is key to improving the selectivity for the desired this compound isomer. The para-substituted product is often favored over the ortho-substituted product due to reduced steric hindrance.[1] Key parameters to control include:
-
Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable isomer.
-
Catalyst: The choice and amount of Lewis acid catalyst can influence isomer distribution.
-
Solvent: The polarity of the solvent can affect the reaction pathway and selectivity.
Q3: What are common impurities that can arise from the starting materials?
A3: Impurities in the starting 1,2,3-trifluorobenzene can lead to the formation of corresponding acetophenone byproducts. For example, the presence of other trifluorobenzene isomers will result in the synthesis of their respective ethanone derivatives.[2] It is crucial to use high-purity starting materials to minimize these process-related impurities.
Troubleshooting Guides
This section provides structured guidance to address common issues encountered during the synthesis of this compound.
Issue 1: High Percentage of Isomeric Byproducts in Friedel-Crafts Acylation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0-5 °C). | Increased selectivity for the desired isomer. |
| Incorrect Catalyst-to-Substrate Ratio | Optimize the molar ratio of the Lewis acid catalyst to 1,2,3-trifluorobenzene. | Improved yield of the target product and reduced side reactions. |
| Suboptimal Solvent Choice | Experiment with solvents of different polarities (e.g., dichloromethane, nitrobenzene). | Enhanced isomeric purity. |
Issue 2: Formation of Biphenyl and Other Side Products in Grignard Reaction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of starting halide | Add the halide dropwise to the magnesium turnings to maintain a low concentration. | Minimized formation of biphenyl byproduct.[3] |
| Elevated reaction temperature | Maintain a low and controlled reaction temperature during Grignard reagent formation and subsequent acylation. | Reduced rate of side reactions.[4] |
| Reactive Acetylating Agent | Consider using acetic anhydride as a milder alternative to acetyl chloride. | Potentially higher yield and selectivity for the desired ketone.[4] |
Experimental Protocols
Representative Friedel-Crafts Acylation Protocol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a cooled (0 °C) solution of 1,2,3-trifluorobenzene in a dry, inert solvent such as dichloromethane.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the stirred mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like TLC or GC.
-
Workup: Quench the reaction by carefully pouring the mixture into ice-cold water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with a sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to separate isomers.[1]
Visual Guides
Caption: Troubleshooting workflow for high isomeric impurity in Friedel-Crafts acylation.
Caption: General workflow and potential byproduct pathways in a Grignard synthesis.
References
stability issues of 1-(2,3,4-trifluorophenyl)ethanone under reaction conditions
Welcome to the technical support center for 1-(2,3,4-trifluorophenyl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent in common experimental settings. The information is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing challenges during their synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
While specific stability data for this compound is limited, experience with structurally similar halogenated acetophenones suggests potential sensitivity to strong acids, strong bases, and high temperatures. The electron-withdrawing nature of the trifluorophenyl group can influence the reactivity of the ketone and the stability of the aromatic ring.
Q2: What are the likely degradation pathways for this compound?
Based on related chlorinated acetophenones, potential degradation pathways could include hydrolysis of the acetyl group under strong acidic or basic conditions to form 2,3,4-trifluorophenol, and oxidation of the ketone (e.g., Baeyer-Villiger oxidation) to yield a 2,3,4-trifluorophenyl acetate derivative.[1] Photodegradation upon exposure to UV light is also a possibility for ketone-containing compounds.[2]
Q3: Are there any known incompatible reagents or conditions to avoid?
Caution should be exercised when using strong nucleophiles, as they may attack the carbonyl carbon or potentially displace one of the fluorine atoms on the aromatic ring under harsh conditions. Highly acidic environments, especially at elevated temperatures, may promote unwanted side reactions or degradation.
Q4: How should this compound be stored to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent potential oxidation or reaction with atmospheric moisture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Compound Degradation: The reaction conditions (e.g., high temperature, strong acid/base) may be causing the starting material to decompose.- Side Reactions: Formation of unexpected byproducts, such as isomers or condensation products.[3] | - Optimize Reaction Conditions: Attempt the reaction at a lower temperature and screen for milder reagents.- Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to prevent oxidation.- Analyze Crude Mixture: Use techniques like GC-MS or LC-MS to identify byproducts and understand side reactions. |
| Formation of Isomeric Impurities | In reactions involving electrophilic aromatic substitution on a substituted benzene ring, the formation of positional isomers is a common issue.[1][3] | - Catalyst Choice: The choice of Lewis acid in reactions like Friedel-Crafts acylation can influence regioselectivity.- Temperature Control: Lower reaction temperatures may favor the formation of the thermodynamically more stable isomer.- Purification: Isomeric impurities often have very similar physical properties, making separation difficult. Techniques like fractional crystallization or preparative chromatography may be necessary.[3] |
| Reaction Fails to Proceed | - Deactivated Ring: The trifluorophenyl group is strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution.[4]- Steric Hindrance: The substitution pattern on the ring may sterically hinder the approach of reactants. | - Use a More Active Catalyst: For reactions like Friedel-Crafts, a stronger Lewis acid may be required.- Higher Reaction Temperature: Cautiously increase the reaction temperature while monitoring for degradation.- Alternative Synthetic Route: Consider a different synthetic approach, such as a Grignard reagent-mediated reaction.[4][5] |
| Discoloration of Reaction Mixture | The formation of colored byproducts can indicate decomposition or polymerization. | - Purify Starting Materials: Ensure all starting materials and solvents are pure and free of contaminants.- Degas Solvents: Use degassed solvents to remove dissolved oxygen.- Monitor Reaction Closely: Use TLC or other monitoring techniques to stop the reaction once the desired product is formed and before significant byproduct formation occurs. |
Experimental Protocols
Forced Degradation Study Protocol
To investigate the stability of this compound under various stress conditions, a forced degradation study can be performed. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array detector or LC-MS, to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Avobenzone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | Benchchem [benchchem.com]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
catalyst selection and optimization for 1-(2,3,4-trifluorophenyl)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(2,3,4-trifluorophenyl)ethanone. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride. This reaction requires a Lewis acid catalyst to proceed.
Q2: Which catalysts are recommended for the Friedel-Crafts acylation of highly deactivated rings like 1,2,3-trifluorobenzene?
A2: Due to the electron-withdrawing nature of the fluorine atoms, 1,2,3-trifluorobenzene is a deactivated aromatic ring, making Friedel-Crafts acylation challenging.[1][2] While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, often in stoichiometric amounts, more powerful or specialized catalytic systems are frequently more effective.[1] These include:
-
Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and other metal triflates (e.g., Hf(OTf)₄, Bi(OTf)₃) are known to be effective and are often recyclable.[3][4]
-
Strong Acids: Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the reaction, sometimes in combination with a Lewis acid.[2][3]
-
Solid Acid Catalysts: Zeolites can be used as reusable and sometimes more regioselective catalysts.[2]
Q3: What are the expected side products in this synthesis?
A3: The primary side products are isomeric ketones resulting from acylation at different positions on the aromatic ring. Although the fluorine atoms are ortho, para-directing, the substitution pattern of 1,2,3-trifluorobenzene can lead to a mixture of products. Steric hindrance can also influence the regioselectivity.[5] Another potential side product, though less common in acylation compared to alkylation, is diacylation, especially if an excess of the acylating agent is used.[1][5]
Q4: Why are anhydrous conditions critical for this reaction?
A4: Friedel-Crafts acylation catalysts, particularly traditional Lewis acids like AlCl₃, are extremely sensitive to moisture.[1] Water will react with and deactivate the catalyst, inhibiting or completely halting the reaction.[1] Therefore, it is essential to use anhydrous solvents, reagents, and thoroughly dried glassware.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The Lewis acid catalyst has been deactivated by moisture.[1] Ensure all reagents, solvents, and glassware are strictly anhydrous. Use a freshly opened container of the catalyst. |
| Deactivated Aromatic Ring | The trifluorophenyl ring is strongly deactivated.[1][2] Consider switching to a more potent catalytic system, such as triflic acid or a rare earth metal triflate.[2][3] Increasing the reaction temperature may also help, but must be done cautiously to avoid side reactions.[1][2] |
| Insufficient Catalyst | The product ketone can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] For catalysts like AlCl₃, stoichiometric amounts (or more) are often required. For catalytic systems, you may need to increase the catalyst loading. |
| Sub-optimal Temperature | The reaction may require heating to overcome the activation energy.[1] Experiment with a range of temperatures to find the optimum for your specific substrate and catalyst combination. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Recommended Solution(s) |
| Reaction Conditions | Reaction temperature can affect the ortho/para selectivity. Lower temperatures generally favor the para-substituted product, minimizing sterically hindered isomers.[5] |
| Catalyst Choice | The choice of catalyst can influence regioselectivity. Milder catalysts or solid acid catalysts like zeolites may offer improved selectivity.[2][5] A combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate has been shown to give high para selectivity in similar reactions.[5] |
Issue 3: Formation of Diacylated Byproducts
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Using a large excess of the acylating agent (acetyl chloride/anhydride) or the catalyst can promote a second acylation reaction.[5] |
| Solution | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent relative to the 1,2,3-trifluorobenzene.[5] |
Catalyst Performance Data (for Acylation of Fluorinated Benzenes)
The following table summarizes data on various catalysts used in the Friedel-Crafts acylation of fluorobenzene, which can serve as a starting point for catalyst selection for 1,2,3-trifluorobenzene.
| Catalyst System | Acylating Agent | Substrate | Yield (%) | Reference |
| Bi(OTf)₃ | Various | Fluorobenzene | High | [3] |
| Hf(OTf)₄ and TfOH | Various | Fluorobenzene | Good | [3][6] |
| Lanthanide Triflates (Ln(OTf)₃) | Various | Substituted Benzenes | Good to Excellent | [3][4] |
| Dendrimer Scandium Triflate Resin | Acid Anhydride/Halide | Fluorobenzene | High (para-selective) | [7] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Lewis Acid Catalyst (e.g., AlCl₃, Sc(OTf)₃)
-
Anhydrous Inert Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))
-
Crushed Ice / Water
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl (if using acetyl chloride).
-
Charging Reactants: Add the anhydrous solvent and the Lewis acid catalyst to the flask under an inert atmosphere (e.g., nitrogen or argon). If using AlCl₃, it is often added after the substrate.
-
Substrate Addition: Add 1,2,3-trifluorobenzene to the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) using an ice bath.
-
Acylating Agent Addition: Add the acetyl chloride or acetic anhydride dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain the desired temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the chosen temperature (this may range from 0 °C to room temperature or require heating) for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and dilute HCl with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two or three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid | Semantic Scholar [semanticscholar.org]
- 7. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Containing 1-(2,3,4-trifluorophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving 1-(2,3,4-trifluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives, and how do they affect the workup?
A1: this compound and its derivatives are highly fluorinated aromatic compounds. This substitution pattern significantly influences their solubility. They are generally soluble in common organic solvents like ethyl acetate, dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF). Due to their fluorinated nature, they exhibit increased hydrophobicity compared to their non-fluorinated analogs.[1] This property is advantageous for extraction from aqueous solutions, as it minimizes product loss to the aqueous layer. However, care must be taken as highly nonpolar derivatives might be greasy or oily, making solidification difficult.
Q2: Are there special considerations for chromatographic purification of compounds derived from this compound?
A2: Yes, the purification of fluorinated compounds can be challenging. While standard silica gel chromatography is often sufficient, the unique electronic properties of the trifluorophenyl group can lead to unexpected elution patterns or poor separation from non-fluorinated impurities. For difficult separations, using stationary phases with fluorinated ligands (fluorous phases) can be highly effective.[2][3] These phases show enhanced selectivity for halogenated compounds.[2] Pentafluorophenyl (PFP) stationary phases, in particular, offer different retention mechanisms, including dipole-dipole and charge transfer interactions, which can be beneficial for separating aromatic compounds.[2][3]
Q3: What are the common side products I should be aware of during reactions with this ketone?
A3: Reactions involving ketones can lead to several side products. Depending on the reaction conditions, you might encounter:
-
Self-condensation Products: Under basic or acidic conditions, the ketone can undergo an aldol-type self-condensation.[4]
-
Over-reaction Products: In reactions like alpha-halogenation or reductions, multiple additions can occur if the stoichiometry and reaction time are not carefully controlled.
-
Isomeric Byproducts: In reactions like Friedel-Crafts acylation to synthesize the starting material, isomeric ketones can form, which may be difficult to separate from the desired product due to similar physical properties.[5]
Q4: My reaction is sensitive to moisture. What are the best practices to ensure anhydrous conditions?
A4: Many organometallic and enolate-based reactions are sensitive to moisture.[6] To ensure your reaction is anhydrous:
-
Thoroughly dry all glassware in an oven (e.g., >100 °C for several hours) or by flame-drying under an inert atmosphere.[6]
-
Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture and oxygen from interfering.[6]
Troubleshooting Guide
Problem: I'm observing a persistent emulsion during the aqueous extraction.
-
Q: My organic and aqueous layers are not separating cleanly after quenching my reaction. What can I do to break the emulsion?
-
A: Emulsions are common and can usually be resolved with one of the following methods:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filter: Filter the entire mixture through a pad of a filter aid like Celite®. This can break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate on their own.
-
-
Problem: The final product is an oil, but the literature reports a solid.
-
Q: I've removed the solvent and am left with a thick oil or gum, but I was expecting a crystalline solid. How can I induce crystallization?
-
A: This is a common issue, often caused by residual solvent or small amounts of impurities inhibiting crystallization.
-
High Vacuum: Ensure all solvent is removed by placing the sample under a high vacuum for several hours.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seed Crystal: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.[7]
-
Trituration/Recrystallization: Attempt to purify the oil. Dissolve the oil in a minimal amount of a hot solvent in which the compound has high solubility, then cool slowly. If the compound is still an oil, add a non-polar "anti-solvent" (like hexane) dropwise to the oil (dissolved in a small amount of a polar solvent like ethyl acetate or acetone) until it becomes cloudy, then warm until clear and cool slowly.[8]
-
-
Problem: The yield is very low after workup and purification.
-
Q: My reaction appeared to go to completion by TLC, but after workup and column chromatography, the final yield is much lower than expected. What are the potential causes?
-
A: Product loss can occur at multiple stages.[9] Consider the following:
-
Aqueous Solubility: Your product may have some solubility in the aqueous layer.[9] Re-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
-
Instability to pH: The product might be unstable to the acidic or basic conditions used in the workup.[9] Test the stability of your compound on a small scale before performing the full workup. If it is unstable, use a neutral quench (e.g., saturated ammonium chloride) and avoid acid/base washes.
-
Volatility: The product may be volatile and could be lost during solvent removal on a rotary evaporator.[9] Use lower temperatures and pressures, and check the solvent trap for your product.
-
Adsorption on Silica Gel: Highly polar or functionalized compounds can sometimes irreversibly stick to silica gel. Try deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Product Polarity | Stationary Phase | Recommended Eluent System (v/v) | Notes |
| Non-polar | Silica Gel | Heptane or Hexane / Ethyl Acetate (99:1 to 90:10) | A gradient elution, starting with pure hexane and gradually increasing the ethyl acetate concentration, is often effective. |
| Intermediate Polarity | Silica Gel | Hexane / Ethyl Acetate (80:20 to 50:50) | The trifluorophenyl group can interact with silica; adjust polarity based on TLC. |
| Polar / Difficult Separation | Pentafluorophenyl (PFP) Phase | Methanol / Water or Acetonitrile / Water | PFP phases can provide alternative selectivity for fluorinated and aromatic compounds.[2][10] |
| Specific Example | Silica Gel | Chloroform / n-Hexane (4:1) | This system was used for purifying thiazolidinedione derivatives.[11] |
| Specific Example | Silica Gel | Pure Heptane | Used for the purification of a trifluoroethanone derivative.[12] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution. For neutral reactions, use deionized water or saturated aqueous ammonium chloride solution. For reactions containing strong bases (e.g., organolithiums), a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. For acidic reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Use a volume roughly equal to the aqueous volume.
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate fully. Drain the lower layer. If the organic layer is on top (e.g., ethyl acetate), drain the aqueous layer and pour the organic layer out from the top of the funnel.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities).
-
Saturated aqueous sodium chloride (brine) (to remove residual water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh extraction solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Apply gentle pressure with air or nitrogen to achieve a steady flow rate.
-
Gradient (if needed): Gradually increase the polarity of the eluent (e.g., from 100% hexane to 10% ethyl acetate in hexane) to elute compounds with higher polarity.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[7] Common choices for moderately polar compounds include ethanol, isopropanol, or a mixture like ethyl acetate/hexane.[8]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper to remove all traces of solvent.
Visualizations
Caption: General workflow for the workup and purification of a typical organic reaction.
Caption: Troubleshooting guide for inducing crystallization of an oily product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Reactions of 1-(2,3,4-trifluorophenyl)ethanone
Welcome to the technical support center for the analytical monitoring of reactions involving 1-(2,3,4-trifluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method selection, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the progress of a reaction involving this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice depends on the reaction matrix, the volatility of reactants and products, and the specific information required (e.g., purity, concentration, impurity profile).
Q2: How can I choose between HPLC, GC-MS, and qNMR for my specific application?
A2:
-
HPLC is ideal for routine monitoring of reaction progress, especially for less volatile compounds and when coupled with a UV detector, as the aromatic ring and carbonyl group are chromophoric.[1]
-
GC-MS is well-suited for volatile and semi-volatile compounds, offering high resolution and definitive identification through mass fragmentation patterns.[2] It is particularly useful for identifying volatile byproducts and starting materials.
-
Quantitative NMR (qNMR) , specifically ¹⁹F NMR, is a powerful non-destructive technique for determining the absolute concentration of fluorinated species without the need for reference standards of each analyte.[3] It is excellent for in-situ reaction monitoring and for distinguishing between different fluorinated compounds.
Q3: What are the potential process-related impurities I should be aware of during the synthesis of this compound?
A3: Based on the common synthetic routes like Friedel-Crafts acylation, potential impurities include:
-
Isomeric trifluorophenyl ethanones: Acylation at different positions on the trifluorobenzene ring can lead to isomeric impurities.
-
Unreacted starting materials: Residual trifluorobenzene and the acylating agent may be present.
-
Polyacylated products: The aromatic ring might undergo multiple acylations, leading to more complex impurities.[4]
Q4: What are the likely degradation products of this compound?
A4: Potential degradation pathways for similar aromatic ketones include:
-
Hydrolysis: Cleavage of the acetyl group to form 2,3,4-trifluorophenol.
-
Oxidation (e.g., Baeyer-Villiger): Oxidation of the ketone to form 2,3,4-trifluorophenyl acetate.[4]
-
Reduction: Conversion of the ketone to the corresponding alcohol, 1-(2,3,4-trifluorophenyl)ethanol.
Analytical Method Protocols and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is crucial for the routine monitoring of reaction progress and purity analysis of this compound.
This protocol provides a starting point for method development and may require optimization for specific reaction mixtures.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10-20 minutes |
Reagent and Standard Preparation:
-
Acetonitrile & Water: HPLC grade.
-
Reference Standard: this compound, purity >98%.
-
Diluent: Mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of standards by serially diluting the stock solution to cover the expected concentration range of the samples.
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and quench the reaction if necessary.
-
Dilute the sample with the diluent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups on the column; Column overload. | Adjust mobile phase pH to be at least 2 units away from the pKa of any ionizable species.[4] Consider a different column chemistry (e.g., phenyl-hexyl).[4] Inject a diluted sample to check for overload. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a constant temperature.[5] |
| Poor Resolution | Inappropriate mobile phase composition; Suboptimal column chemistry. | Optimize the mobile phase gradient or isocratic composition. Try a column with a different stationary phase to alter selectivity.[4] |
| Ghost Peaks | Contamination in the injector or mobile phase. | Flush the injector and use fresh, high-purity mobile phase solvents. |
| Baseline Noise/Drift | Detector issues; Air bubbles in the system. | Purge the detector and ensure all connections are secure. Degas the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound and its volatile impurities.
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Standard GC with a mass selective detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Sample Preparation:
-
Quench a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a liquid-liquid extraction to isolate the analytes.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Co-elution of Isomers | Inadequate column selectivity; Suboptimal oven program. | Use a more polar GC column.[4] Optimize the temperature ramp rate or use an isothermal hold.[4] |
| Poor Sensitivity | Analyte degradation in the injector; Inappropriate ionization mode. | Lower the injector temperature.[4] Consider Chemical Ionization (CI) if EI is not effective.[4] |
| Baseline Instability | Column bleed; Contamination. | Use a low-bleed MS-grade column.[6] Bake out the column and check for leaks. |
| Irreproducible Results | Inconsistent injection volume; Leaks in the system. | Use an autosampler for consistent injections. Perform a leak check of the system. |
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR is a highly accurate method for quantifying fluorinated compounds in a reaction mixture.
Instrumentation and Parameters:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Solvent | Deuterated solvent (e.g., CDCl₃, Acetone-d₆) |
| Internal Standard | A fluorinated compound with a known concentration and a signal that does not overlap with the analytes (e.g., hexafluorobenzene) |
| Pulse Angle | 30-45° |
| Relaxation Delay (d1) | 5-7 times the longest T₁ of the signals of interest |
| Number of Scans | 16 or more for good signal-to-noise |
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
Add a known volume or weight of the reaction mixture to the NMR tube.
-
Add the deuterated solvent.
-
Ensure the sample is homogeneous.
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification | Insufficient relaxation delay; Non-uniform excitation. | Determine the T₁ values of your signals and set the relaxation delay accordingly.[7] Ensure the spectral width is appropriate and the pulse is calibrated. |
| Signal Overlap | Poor spectral resolution. | Use a higher field NMR spectrometer if available. Consider using a different deuterated solvent to induce chemical shift changes. |
| Poor Signal-to-Noise | Insufficient number of scans; Low sample concentration. | Increase the number of scans. Prepare a more concentrated sample if possible. |
| Baseline Distortion | Incorrect data processing. | Apply appropriate baseline correction algorithms. Ensure proper phasing of the spectrum. |
Visualizations
Caption: General workflow for HPLC analysis of this compound reactions.
Caption: Logical troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Regioselectivity in Reactions with 1-(2,3,4-Trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to improve regioselectivity in chemical reactions involving 1-(2,3,4-trifluorophenyl)ethanone. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments. Please note that while specific experimental data for this exact molecule is limited in the reviewed literature, the strategies outlined below are based on established principles of organic chemistry and data from closely related compounds. Experimental validation is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions on the this compound ring is primarily governed by the interplay of the electronic and steric effects of the four substituents: the acetyl group and the three fluorine atoms.
-
Acetyl Group (-COCH₃): This is a deactivating group and a meta-director for electrophilic aromatic substitution (EAS) due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C5 position.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and is deactivating via its strong inductive effect (-I). However, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). The three adjacent fluorine atoms at positions C2, C3, and C4 create a complex electronic environment.
-
Steric Hindrance: The substituents on the ring can sterically hinder the approach of reagents to certain positions, influencing the final product distribution.
Q2: Which positions on the aromatic ring are most susceptible to electrophilic, nucleophilic, and metallation reactions?
A2: Based on the directing effects of the substituents, the following predictions can be made:
-
Electrophilic Aromatic Substitution (EAS): The acetyl group strongly deactivates the ring, making EAS reactions challenging. The fluorine atoms are also deactivating. The acetyl group directs meta (to C5), while the fluorine atoms direct ortho and para. The C6 position is ortho to the C-F at C2 and para to the C-F at C3, but also ortho to the deactivating acetyl group. The C5 position is meta to the acetyl group and ortho to the C-F at C4 and para to the C-F at C2. Therefore, a mixture of C5 and C6 substituted products is likely, with the exact ratio depending on the reaction conditions and the nature of the electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the acetyl and fluoro groups makes the ring susceptible to SNAr. The positions activated for nucleophilic attack are those ortho and para to the activating groups. The fluorine atoms themselves can act as leaving groups. The most likely positions for nucleophilic attack are C2 and C4, as they are para and ortho, respectively, to the strongly activating acetyl group.
-
Directed ortho-Metalation (DoM): The acetyl group is a potential directing metalation group (DMG). However, its effectiveness can be influenced by the adjacent fluorine atom at C2. If the acetyl group acts as the primary DMG, lithiation would be expected at the C6 position. The fluorine atoms themselves are weak DMGs.
Troubleshooting Guides
Issue: Poor or incorrect regioselectivity in Electrophilic Aromatic Substitution (EAS)
| Question | Possible Cause | Suggested Solution |
| My reaction is giving a mixture of C5 and C6 isomers. How can I favor one over the other? | The electronic and steric effects of the substituents are not strongly differentiating between the C5 and C6 positions under the current reaction conditions. | To favor the C6 isomer (kinetic product): Use milder reaction conditions (lower temperature, less active catalyst) and a less sterically demanding electrophile. To favor the C5 isomer (thermodynamic product): Use more forcing conditions (higher temperature, stronger Lewis acid) that allow for potential isomerization to the more thermodynamically stable product. |
| I am observing very low yields for my EAS reaction. | The this compound ring is highly deactivated due to the presence of four electron-withdrawing groups. | Use a more powerful electrophile or a stronger Lewis acid catalyst. Increase the reaction temperature and/or reaction time. Consider using a microwave reactor to enhance the reaction rate. |
| I am seeing evidence of polysubstitution. | The reaction conditions are too harsh, leading to further reaction on the product. | Reduce the stoichiometry of the electrophile. Use a less active catalyst or lower the reaction temperature. |
Issue: Difficulty in achieving regioselective Nucleophilic Aromatic Substitution (SNAr)
| Question | Possible Cause | Suggested Solution |
| My nucleophile is not reacting with the aromatic ring. | The nucleophile may not be strong enough to attack the electron-deficient ring, or the reaction conditions are not optimal. | Use a stronger nucleophile. Employ a polar aprotic solvent like DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species. Increase the reaction temperature. |
| I am getting a mixture of products from substitution at different fluorine positions. | The activating effect of the acetyl group is influencing multiple positions, and the relative reactivity of the C-F bonds is similar. | To favor substitution at C4: This position is para to the acetyl group and should be electronically favored. Using a bulkier nucleophile might increase selectivity for this less sterically hindered para position over the ortho C2 position. To favor substitution at C2: This position is ortho to the acetyl group. Chelation control with certain nucleophiles and additives might favor this position. |
Issue: Challenges with Directed ortho-Metalation (DoM)
| Question | Possible Cause | Suggested Solution |
| I am not observing any lithiation of the aromatic ring. | The organolithium base may be reacting with the acetyl group instead of deprotonating the ring. The acidity of the ortho protons may not be sufficiently enhanced. | Protect the acetyl group as a ketal before attempting the lithiation. Use a stronger or more sterically hindered base like s-BuLi or t-BuLi in the presence of an additive like TMEDA. |
| The lithiation is not occurring at the expected C6 position. | The directing ability of the acetyl group is being overridden by the electronic or steric effects of the fluorine atoms. | After protecting the acetyl group, the directing effect will be from the ketal. If regioselectivity is still poor, consider introducing a more powerful directing group at a different position if your synthetic route allows. |
Experimental Protocols (General Guidelines)
Caution: These are generalized protocols and require optimization for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. General Protocol for Electrophilic Nitration
-
Materials: this compound, concentrated sulfuric acid (98%), fuming nitric acid, ice.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography to separate isomers.
-
2. General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Materials: this compound, desired amine (e.g., piperidine, morpholine), potassium carbonate, DMF.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3. General Protocol for Directed ortho-Metalation
-
Materials: this compound (or its ketal-protected form), anhydrous THF, n-butyllithium (n-BuLi), electrophile (e.g., trimethylsilyl chloride).
-
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Predicted regioselectivity for different reaction types on this compound.
Caption: A general troubleshooting workflow for addressing poor regioselectivity.
handling and quenching of reagents in 1-(2,3,4-trifluorophenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3,4-trifluorophenyl)ethanone. The primary synthetic route is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where the acylium ion, formed from the acetylating agent and Lewis acid, attacks the electron-rich trifluorobenzene ring.
Q2: Why is my reaction yield low or non-existent?
A2: Low or no yield in this Friedel-Crafts acylation can stem from several factors:
-
Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.[2] It is crucial to use anhydrous reagents and properly dried glassware under an inert atmosphere.
-
Insufficient Catalyst: The ketone product can form a complex with aluminum chloride, which may require using a stoichiometric amount or a slight excess of the catalyst for the reaction to proceed to completion.
-
Deactivated Aromatic Ring: While fluorine atoms are activating groups in electrophilic aromatic substitution, a high degree of fluorination can deactivate the ring. Ensuring optimal reaction conditions (temperature and time) is key.
Q3: What are the primary hazards associated with the quenching of this reaction, and how can they be mitigated?
A3: The main hazards are the rapid evolution of heat and the release of hydrogen chloride (HCl) gas.[3] The reaction of residual aluminum chloride with water is highly exothermic and can cause the mixture to boil violently.[3] To mitigate these risks, the reaction mixture should always be added slowly to a vigorously stirred slurry of crushed ice and/or cold dilute acid.[2][3] Never add water or ice directly to the reaction mixture.[3] This entire process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles.[3]
Q4: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A4: It is not recommended to use a basic solution for the initial quenching step. The primary goal of the initial quench is to hydrolyze the reactive aluminum chloride in a controlled manner. Using a strong base can lead to a violent and uncontrolled exothermic reaction. A basic wash, typically with a saturated sodium bicarbonate solution, is employed later in the work-up phase to neutralize any remaining acid after the initial quench with ice/acidic water.[2][3]
Q5: I'm observing the formation of an emulsion during the work-up. How can I resolve this?
A5: Emulsion formation during the aqueous work-up is a common issue in Friedel-Crafts reactions, often caused by the precipitation of fine aluminum salts.[3] To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) and gently swirl the separatory funnel.[3]
-
If the emulsion persists, filtering the mixture through a pad of Celite may help to remove the fine solids that are stabilizing the emulsion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert (N₂ or Ar) atmosphere. Use freshly opened or properly stored anhydrous aluminum chloride.[2] |
| Insufficient catalyst. | In Friedel-Crafts acylations, more than one equivalent of AlCl₃ is often necessary as it complexes with the ketone product.[4] | |
| Reaction temperature is too low. | While the initial addition is often done at 0-5°C to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. | |
| Formation of a Sticky Oil or Gum During Work-up | Incomplete breakdown of the aluminum chloride-ketone complex. | Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2] Ensure the quenched mixture is stirred for a sufficient time (e.g., 15-30 minutes) to allow for complete decomposition of the complex before extraction. |
| Difficulty in Product Purification | Presence of starting material. | Monitor the reaction by TLC or GC to ensure completion. If starting material remains, consider extending the reaction time or increasing the temperature. |
| Formation of isomeric byproducts. | The directing effects of the fluorine atoms can lead to the formation of other isomers. Purification by column chromatography or recrystallization may be necessary. |
Experimental Protocols
Representative Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is a representative example based on established procedures for the acylation of halogenated benzenes.[2][4]
Materials:
-
1,2,3-Trifluorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube to manage HCl gas evolution. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5°C using an ice-water bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Addition of 1,2,3-Trifluorobenzene: Add a solution of 1,2,3-trifluorobenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture in a thin stream into the ice/HCl slurry. This should be done in a fume hood as the quenching process is highly exothermic and releases HCl gas.[2]
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: effervescence may occur), and brine.[2]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 1-(2,3,4-trifluorophenyl)ethanone and Related Fluorinated Acetophenones
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2,3,4-trifluorophenyl)ethanone and structurally related fluorinated acetophenones. Understanding the impact of fluorine substitution on the chemical shifts (δ) and coupling constants (J) is crucial for the structural elucidation and characterization of fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science research. This document presents a summary of experimental data, detailed analytical protocols, and a logical workflow for NMR analysis.
Introduction to NMR Analysis of Fluorinated Acetophenones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. In the context of fluorinated compounds, both 1H and 13C NMR provide valuable information. The presence of the highly electronegative fluorine atom significantly influences the electronic environment of nearby protons and carbons, leading to characteristic changes in their chemical shifts. Furthermore, the spin-active 19F nucleus (spin I = 1/2, 100% natural abundance) couples with both 1H and 13C nuclei, resulting in complex splitting patterns that can be invaluable for unambiguous signal assignment.
This guide focuses on this compound and compares its spectral features with other commercially available or synthetically accessible fluorinated acetophenone isomers. This comparative approach highlights the nuanced effects of the position and number of fluorine substituents on the NMR spectra.
Comparative NMR Data
The following tables summarize the reported 1H and 13C NMR data for this compound and selected mono-, di-, and trifluorinated acetophenone analogs. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants are in Hertz (Hz).
Table 1: 1H NMR Data Comparison
| Compound | Solvent | Methyl Protons (δ, mult., J) | Aromatic Protons (δ, mult., J) |
| This compound | CDCl₃ | ~2.6 (d, J ≈ 4 Hz) | ~7.0-7.8 (m) |
| 4-Fluoroacetophenone[1] | CDCl₃ | 2.58 (s) | 7.13 (t, J = 8.8 Hz, 2H), 7.97-8.00 (q, 2H) |
| 2',4'-Difluoroacetophenone | CDCl₃ | 2.60 (t, J=5.4 Hz) | 6.85-6.95 (m, 2H), 7.90-8.00 (m, 1H) |
| 2',5'-Difluoroacetophenone | CDCl₃ | 2.58 (d, J=5.1 Hz) | 7.10-7.25 (m, 2H), 7.50-7.60 (m, 1H) |
| 3',5'-Difluoroacetophenone | CDCl₃ | 2.60 (s) | 7.10-7.20 (m, 1H), 7.45-7.55 (m, 2H) |
| 4'-(Trifluoromethyl)acetophenone | CDCl₃ | 2.65 (s) | 7.73 (d, J = 8.2 Hz, 2H), 8.06 (d, J = 8.2 Hz, 2H) |
Note: The data for this compound is estimated based on typical values and coupling patterns observed in similar compounds due to the absence of a complete, explicitly assigned experimental dataset in the searched literature. The methyl protons are expected to show a doublet due to coupling with the fluorine at the 2-position.
Table 2: 13C NMR Data Comparison
| Compound | Solvent | Methyl Carbon (δ) | Aromatic Carbons (δ) | Carbonyl Carbon (δ) |
| This compound | CDCl₃ | ~30 | ~110-160 (m) | ~195 |
| 4-Fluoroacetophenone[1] | CDCl₃ | 26.5 | 115.6 (d, J=21.8 Hz), 131.0 (d, J=9.3 Hz), 133.6 (d, J=2.9 Hz), 165.8 (d, J=254.5 Hz) | 196.4 |
| 2',4'-Difluoroacetophenone | CDCl₃ | 29.9 (d, J=4.0 Hz) | 104.3 (t, J=25.8 Hz), 112.0 (dd, J=21.5, 3.8 Hz), 122.1 (dd, J=12.2, 5.0 Hz), 133.2 (dd, J=9.9, 6.9 Hz), 162.7 (dd, J=254.0, 11.8 Hz), 166.0 (dd, J=259.4, 12.5 Hz) | 195.1 |
| 2',5'-Difluoroacetophenone | CDCl₃ | 30.2 (d, J=4.4 Hz) | 114.5 (dd, J=24.5, 8.4 Hz), 115.8 (dd, J=23.3, 3.8 Hz), 118.8 (dd, J=25.0, 8.4 Hz), 126.9 (dd, J=13.0, 7.1 Hz), 156.9 (d, J=243.2 Hz), 159.0 (d, J=243.6 Hz) | 195.4 |
| 3',5'-Difluoroacetophenone | CDCl₃ | 26.7 | 109.5 (t, J=26.0 Hz), 113.8 (dd, J=21.1, 7.6 Hz), 140.7 (t, J=10.0 Hz), 162.9 (dd, J=250.1, 13.0 Hz) | 195.6 |
| 4'-(Trifluoromethyl)acetophenone | CDCl₃ | 26.7 | 123.6 (q, J=272.0 Hz), 125.7 (q, J=3.8 Hz), 128.7, 134.6 (q, J=32.5 Hz), 139.9 | 196.8 |
Note: The data for this compound is estimated. The aromatic region will show complex multiplets due to C-F coupling.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the 1H and 13C NMR analysis of small organic molecules like fluorinated acetophenones.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette to prevent shimming issues.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often already present in commercially available deuterated solvents.
NMR Data Acquisition
-
Instrument Setup: The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and to "shim" the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a 1H spectrum.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is common.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of about 16 ppm is generally adequate for 1H NMR.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to its lower natural abundance and sensitivity.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of about 240 ppm is used to cover the entire range of 13C chemical shifts.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: The chemical shifts of the peaks are identified. For 1H NMR, the integral of each signal is determined to find the relative ratio of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of a small organic molecule.
References
Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 1-(2,3,4-Trifluorophenyl)ethanone Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the structural nuances of fluorinated aromatic ketones is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2,3,4-trifluorophenyl)ethanone against its non-fluorinated analog, acetophenone. The inclusion of detailed experimental protocols and a visual representation of the fragmentation pathway aims to facilitate a deeper understanding of the influence of fluorine substitution on mass spectral behavior.
Comparative Fragmentation Analysis
The introduction of fluorine atoms onto the phenyl ring of acetophenone is anticipated to significantly influence its mass spectrometric fragmentation. The high electronegativity of fluorine will affect bond strengths and the stability of resulting fragments. The following table summarizes the predicted key fragments for this compound and compares them with the known fragmentation of acetophenone.[1][2]
| Fragment Ion | Proposed Structure | m/z (this compound) | m/z (Acetophenone) | Description of Formation |
| Molecular Ion [M]⁺ | C₈H₅F₃O⁺ | 176 | 120 | Ionization of the parent molecule.[1] |
| [M-CH₃]⁺ | C₇H₂F₃O⁺ | 161 | 105 | Alpha-cleavage with loss of a methyl radical.[1][2] |
| [C₆H₂F₃]⁺ | C₆H₂F₃⁺ | 133 | 77 | Loss of a neutral carbon monoxide (CO) molecule from the [M-CH₃]⁺ fragment. |
| [CH₃CO]⁺ | CH₃CO⁺ | 43 | 43 | Cleavage of the bond between the carbonyl group and the phenyl ring. |
Experimental Protocols
A standardized protocol for acquiring the mass spectrum of this compound is outlined below. This protocol is designed to ensure reproducibility and accurate data collection.
Instrumentation:
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electron ionization (EI) source is recommended.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/second
Data Analysis:
-
The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern should be interpreted to deduce the structure of the molecule, with particular attention to the losses of neutral fragments.
Fragmentation Pathway Visualization
The fragmentation of this compound in mass spectrometry follows a logical pathway initiated by the ionization of the molecule. The subsequent fragmentation events are dictated by the relative stabilities of the resulting ions and neutral species. The following diagram illustrates the proposed primary fragmentation pathways.
References
Decoding the Vibrational Fingerprint: An FT-IR Interpretation Guide for 1-(2,3,4-trifluorophenyl)ethanone
For researchers, scientists, and drug development professionals, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for identifying functional groups, offering a vibrational fingerprint of a molecule. This guide provides a comparative analysis of the FT-IR spectrum of 1-(2,3,4-trifluorophenyl)ethanone, contrasting it with acetophenone and its less-fluorinated analogues to elucidate the impact of fluorine substitution on the infrared spectrum.
The interpretation of an FT-IR spectrum involves correlating absorption bands, measured in wavenumbers (cm⁻¹), to the vibrational modes of specific chemical bonds.[1] In this compound, the key functional groups giving rise to characteristic absorption bands are the carbonyl (C=O) group of the ketone, the carbon-fluorine (C-F) bonds, the aromatic carbon-carbon (C=C) bonds, and the aromatic carbon-hydrogen (C-H) bonds.
Comparative FT-IR Data of Substituted Acetophenones
To understand the spectral features of this compound, a comparison with acetophenone, 4-fluoroacetophenone, and 2',4'-difluoroacetophenone is highly instructive. The following table summarizes the key vibrational frequencies for these compounds.
| Functional Group | Vibrational Mode | Acetophenone (cm⁻¹) | 4-Fluoroacetophenone (cm⁻¹) | 2',4'-Difluoroacetophenone (cm⁻¹) | This compound (Expected, cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1685[2] | ~1680 | ~1670 | ~1670-1690 |
| Aromatic C=C | Stretching | ~1600, ~1580, ~1450 | ~1600, ~1590, ~1490 | ~1610, ~1580, ~1500 | ~1620, ~1520, ~1430 |
| Aromatic C-H | Stretching | >3000 | >3000 | >3000 | >3000 |
| Aromatic C-H | Out-of-plane Bending | ~760, ~690 | ~830 | ~850 | ~800-900 |
| Carbon-Fluorine (C-F) | Stretching | N/A | ~1230 | ~1270, ~1140 | ~1100-1300 (multiple bands) |
| Methyl C-H | Asymmetric/Symmetric Stretching | ~2960, ~2925 | ~2970, ~2930 | ~2960, ~2930 | ~2960, ~2930 |
| Methyl C-H | Bending | ~1450, ~1360 | ~1450, ~1360 | ~1450, ~1360 | ~1450, ~1360 |
Analysis of Spectral Trends:
-
Carbonyl (C=O) Stretching: The C=O stretching vibration in acetophenone appears around 1685 cm⁻¹.[2] Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones. As the degree of fluorination on the aromatic ring increases, a slight shift to lower wavenumbers is generally expected due to the electron-withdrawing nature of fluorine. However, the position can be influenced by a combination of electronic and steric effects. For this compound, this strong, sharp absorption is predicted to be in the range of 1670-1690 cm⁻¹.
-
Carbon-Fluorine (C-F) Stretching: The C-F stretching vibrations are typically strong and found in the fingerprint region between 1000 and 1400 cm⁻¹. In 4-fluoroacetophenone, a strong band appears around 1230 cm⁻¹. For 2',4'-difluoroacetophenone, multiple C-F stretching bands are observed. Consequently, this compound is expected to show multiple strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the trifluorinated phenyl ring.
-
Aromatic Ring Vibrations: The aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the position and intensity of these bands. The trisubstituted pattern in the target molecule is expected to result in a distinct pattern of bands compared to the mono- and di-substituted analogs. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 800-900 cm⁻¹ region.
Experimental Protocol for FT-IR Analysis
The following is a detailed methodology for acquiring the FT-IR spectrum of a solid sample like this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Potassium bromide (KBr), IR-grade
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr.
-
In the agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained. The grinding should be done quickly to minimize moisture absorption from the atmosphere.
-
Transfer the powder to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum.
Caption: A flowchart outlining the systematic steps for interpreting an FT-IR spectrum.
References
A Comparative Guide to the Reactivity of Trifluorophenyl Ethanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of three isomers of trifluorophenyl ethanone: 2'-(trifluoromethyl)acetophenone, 3'-(trifluoromethyl)acetophenone, and 4'-(trifluoromethyl)acetophenone. The reactivity of these isomers is a critical consideration in synthetic chemistry and drug design, as the position of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl group.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. The extent of this electronic influence, and therefore the reactivity of the ketone, is dependent on the substituent's position on the phenyl ring.
Relative Reactivity Based on Electronic Effects
The reactivity of substituted acetophenones can be quantitatively compared using Hammett constants (σ). These constants measure the electronic influence of a substituent on a reaction center. A more positive σ value corresponds to a stronger electron-withdrawing effect, leading to a more electrophilic and reactive carbonyl group.
The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[2] For the trifluoromethyl group, the electronic effects at the meta and para positions are well-documented.
| Isomer | Substituent Position | Hammett Constant (σ) | Expected Relative Reactivity |
| 4'-(Trifluoromethyl)acetophenone | para | σ_p ≈ +0.54 | Highest |
| 3'-(Trifluoromethyl)acetophenone | meta | σ_m ≈ +0.43 | Intermediate |
| 2'-(Trifluoromethyl)acetophenone | ortho | Not well-defined | Lowest (due to steric hindrance) |
Note: Hammett constants for the ortho position are not reliably defined due to the significant influence of steric effects in addition to electronic effects. While the electron-withdrawing effect is strong, steric hindrance from the bulky trifluoromethyl group adjacent to the reaction center is expected to decrease the accessibility of the carbonyl carbon to nucleophiles, thus reducing the overall reaction rate.
Based on the Hammett constants, the expected order of reactivity towards nucleophilic addition is:
4'-(Trifluoromethyl)acetophenone > 3'-(Trifluoromethyl)acetophenone > 2'-(Trifluoromethyl)acetophenone
This trend is a direct consequence of the electronic and steric effects imparted by the trifluoromethyl group at different positions on the phenyl ring.
Experimental Protocol: A General Approach for Comparing Reactivity
To experimentally validate the predicted reactivity order, a competitive reaction or individual kinetic studies can be performed. A general protocol for a kinetic study of the reaction of trifluorophenyl ethanone isomers with a nucleophile (e.g., sodium borohydride reduction) is outlined below.
Objective: To determine the second-order rate constants for the reaction of 2'-, 3'-, and 4'-(trifluoromethyl)acetophenone with a nucleophile.
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
3'-(Trifluoromethyl)acetophenone
-
4'-(Trifluoromethyl)acetophenone
-
Sodium borohydride (or other suitable nucleophile)
-
Anhydrous solvent (e.g., isopropanol or ethanol)
-
Internal standard (e.g., a non-reactive compound with a distinct analytical signal)
-
Quenching solution (e.g., acetone or an acidic solution)
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of one of the trifluorophenyl ethanone isomers and an internal standard in the anhydrous solvent.
-
Initiation: Add a known concentration of the nucleophile solution to initiate the reaction. Start a timer immediately.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentration of the remaining trifluorophenyl ethanone isomer at each time point.
-
Data Analysis: Plot the natural logarithm of the concentration of the trifluorophenyl ethanone isomer versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (if the nucleophile is in large excess).
-
Comparison: Repeat the experiment for the other two isomers under identical conditions. The calculated second-order rate constants will provide a quantitative measure of their relative reactivity.
Visualization of Reactivity Comparison
The following diagram illustrates the logical relationship between the isomer structure, the electronic/steric effects of the trifluoromethyl group, and the resulting reactivity towards nucleophilic attack.
Caption: Influence of Isomer Structure on Reactivity.
This guide provides a foundational understanding of the relative reactivity of trifluorophenyl ethanone isomers based on established principles of physical organic chemistry. For specific applications, it is highly recommended to perform experimental validation as outlined in the general protocol.
References
A Comparative Guide to the Biological Activity of 1-(2,3,4-trifluorophenyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(2,3,4-trifluorophenyl)ethanone and its structurally related analogs. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on analogous fluorinated and halogenated acetophenone derivatives to offer insights into their potential therapeutic applications, primarily focusing on antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.
Introduction to this compound and Its Analogs
This compound is a halogenated aromatic ketone. The introduction of fluorine atoms to the phenyl ring significantly alters the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.[1][2] Analogs of this compound include isomers with different fluorine substitution patterns on the phenyl ring (e.g., 2,4,5-trifluorophenyl), as well as derivatives with other halogen substitutions (e.g., chloro, bromo). The core acetophenone scaffold is a common feature in a variety of biologically active compounds.
Comparative Biological Activity
The primary biological activities reported for analogs of this compound are detailed below. It is important to note that the presented data is often for structurally complex derivatives rather than simple halogenated analogs, highlighting a gap in the current research landscape.
Antimicrobial Activity
Fluorinated acetophenone derivatives have demonstrated notable antimicrobial properties. The presence of fluorine is often associated with enhanced antibacterial and antifungal efficacy.[1] For instance, studies on various fluorinated chalcones, which are derived from acetophenones, have shown significant activity against pathogenic bacterial and fungal strains. The trifluoromethyl group, in particular, is known to contribute to improved biological activity.[2]
Table 1: Antimicrobial Activity of Selected Acetophenone Analogs
| Compound/Analog Class | Organism(s) | Activity Metric (e.g., MIC, EC50) | Reference(s) |
|---|---|---|---|
| Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids (derived from fluorinated phenyl compounds) | Various bacteria | Potent in vitro antibacterial activity | [1] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (including MRSA) | MIC values as low as 1.56 µg/mL | [3] |
| 1-Phenyl-2-(phenylamino) ethanone derivatives | MCR-1 expressing bacteria | Potent MCR-1 inhibitors |[4][5] |
Anticonvulsant Activity
Anti-inflammatory Activity
Acetophenone derivatives have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some synthetic hydrangenol derivatives containing a 4H-chromen-4-one moiety, structurally related to acetophenones, have been shown to downregulate nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-induced macrophages.[9] The inhibition of cyclooxygenase (COX) enzymes is another common mechanism.
Table 2: Anti-inflammatory Activity of Selected Acetophenone Analogs
| Compound/Analog Class | Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Synthetic hydrangenol derivatives | LPS-induced RAW264.7 macrophages | Downregulation of NO and PGE2 production | [9] |
| Morpholinopyrimidine derivatives | LPS-stimulated RAW 264.7 macrophage cells | Inhibition of NO production; reduction of iNOS and COX-2 expression | [10] |
| 1,2,3-triazole-derivatives from 7-Oxodehydroabietic acid | BV2 cell lines | Significant NO inhibitory activities |[11] |
Anticancer Activity
The anticancer potential of fluorinated compounds is a significant area of research. Fluorine substitution can enhance the efficacy of anticancer agents.[12] Various derivatives of acetophenone have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The mechanisms of action can be diverse, including the disruption of microtubule dynamics and the induction of apoptosis.[12][13]
Table 3: Anticancer Activity of Selected Acetophenone Analogs
| Compound/Analog Class | Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 3-Fluoroazetidin-2-ones (CA-4 analogs) | Hs578T, Hs578Ts(i)8, MCF-7 | IC50 values in the nanomolar range (e.g., 0.033 µM) | Microtubule-disrupting agent | [12] |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60, Jurkat) | IC50 values of 7.5 µg/mL and 8.9 µg/mL | Not specified | [14] |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803 | IC50 values ranging from 5.1 to 10.1 μM | Induces apoptosis via activation of caspases-9/3 |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Maximal Electroshock (MES) Seizure Test (Anticonvulsant)
This is a common preclinical model to screen for anticonvulsant activity.
-
Animal Model: Typically mice or rats are used.
-
Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally.
-
Induction of Seizure: After a specific period, a brief electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.[6][7]
Nitric Oxide (NO) Production Assay (Anti-inflammatory)
This assay measures the inhibitory effect of a compound on NO production in stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Quantification: The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve.[9][10]
MTT Assay (Anticancer Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.[15]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogs are mediated through various signaling pathways.
Anti-inflammatory Signaling
A key pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[16][17] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[9][10] Another important pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which also plays a crucial role in regulating the production of inflammatory mediators.[17]
Caption: Simplified NF-κB signaling pathway in inflammation and potential inhibition by acetophenone analogs.
Anticancer Mechanism: Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. One of the key pathways involved is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can permeabilize the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic process.[12][13]
References
- 1. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.dmed.org.ua [library.dmed.org.ua]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells | MDPI [mdpi.com]
comparative analysis of synthetic routes to 1-(2,3,4-trifluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The analysis focuses on two primary and classical methods: Friedel-Crafts acylation and the Grignard reaction. Due to the limited availability of direct experimental data for the specific target molecule, this guide presents detailed, adapted experimental protocols based on established procedures for analogous compounds.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,2,3-Trifluorobenzene, Acetyl Chloride/Acetic Anhydride | 1-Bromo-2,3,4-trifluorobenzene, Magnesium, Acetic Anhydride or similar acylating agent |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Anhydrous Ether (e.g., THF, Diethyl ether) |
| General Yield | Moderate to High | Moderate to High |
| Reaction Conditions | Typically requires stoichiometric amounts of Lewis acid, can be exothermic. | Requires strictly anhydrous conditions; initiation can sometimes be challenging. |
| Key Advantages | Well-established, often high-yielding. | Good for substrates incompatible with strong Lewis acids. |
| Potential Challenges | Catalyst deactivation, potential for side reactions if the aromatic ring is highly activated or deactivated. | Sensitivity of the Grignard reagent to moisture and protic solvents. |
Synthetic Pathways Overview
Two principal synthetic strategies for this compound are outlined below.
A Comparative Guide to Purity Validation of Synthesized 1-(2,3,4-Trifluorophenyl)ethanone by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 1-(2,3,4-trifluorophenyl)ethanone, a key building block in various synthetic pathways. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) as the Primary Method
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity assessment of moderately polar and non-volatile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal choice for routine quality control and for the separation of closely related impurities.
Optimized HPLC Protocol for Purity Determination
A validated reverse-phase HPLC method is crucial for the accurate quantification of this compound and the detection of potential impurities. The following protocol provides a reliable starting point for analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the acetonitrile and water mixture and degas it prior to use.
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis:
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A Comparative Crystallographic Guide to Fluorinated Phenylacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 1-(phenyl)ethanone derivatives with fluorine substitutions on the phenyl ring. While the crystal structure for 1-(2,3,4-trifluorophenyl)ethanone remains elusive in publicly accessible databases, this document presents a detailed examination of closely related fluorinated analogues. The data herein serves as a valuable resource for understanding the influence of fluorine substitution on molecular conformation and crystal packing, critical parameters in drug design and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two ortho-fluorinated acetophenone derivatives, providing a basis for comparing their solid-state structures.
| Parameter | 2',6'-Difluoroacetophenone | 2'-Fluoro-6'-chloroacetophenone |
| CCDC Deposition No. | 2044642 | 2044643 |
| Empirical Formula | C₈H₆F₂O | C₈H₆ClFO |
| Formula Weight | 156.13 | 172.58 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 5.9538(2) | 7.9333(2) |
| b (Å) | 8.5303(3) | 12.0289(4) |
| c (Å) | 13.8249(5) | 8.0183(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.828(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 701.38(4) | 723.18(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.479 | 1.584 |
| Absorption Coeff. (mm⁻¹) | 0.130 | 0.505 |
| F(000) | 320.0 | 352.0 |
| Final R indices [I>2σ(I)] | R₁ = 0.0337, wR₂ = 0.0873 | R₁ = 0.0315, wR₂ = 0.0841 |
Note: Data extracted from the supplementary information of "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings"[1]. The CCDC numbers provide a route to the full crystallographic information files (CIFs) via the Cambridge Crystallographic Data Centre's website.
Structural Insights and Comparison
The crystallographic data reveals that both 2',6'-difluoroacetophenone and 2'-fluoro-6'-chloroacetophenone adopt an s-trans conformation in the solid state.[1] This conformation, where the carbonyl group is oriented away from the ortho-substituents, is a common feature for 2'-fluoro-substituted acetophenone derivatives and is supported by DFT calculations.[1] The near co-planarity of the benzene ring and the carbonyl group is observed in both structures, with dihedral angles of 169.9° for the difluoro derivative and 179.8° for the fluoro-chloro derivative.[1]
The substitution of a fluorine atom with a larger chlorine atom induces a change in the crystal system from orthorhombic to monoclinic and an increase in the calculated density. These differences in crystal packing are driven by the distinct intermolecular interactions facilitated by the different halogen substituents.
Experimental Protocols
The methodologies for the synthesis and structural determination of the compared compounds are crucial for reproducibility and for informing the design of new derivatives.
Synthesis of 2',6'-Difluoroacetophenone
A common synthetic route to 2',6'-difluoroacetophenone involves the reaction of 2,6-difluorobenzonitrile with methyl magnesium bromide in anhydrous diethyl ether. The mixture is refluxed overnight, followed by quenching with ice-water. The product is then extracted with an organic solvent like methylene chloride.[2]
An alternative high-yield synthesis involves the lithiation of 1,3-difluorobenzene with tert-butyllithium in THF at low temperatures (-78°C to -65°C), followed by reaction with acetic anhydride.[3]
Synthesis of 2'-Fluoro-6'-chloroacetophenone
The synthesis of 2'-fluoro-6'-chloroacetophenone is not explicitly detailed in the primary reference, but analogous ortho-haloacetophenones are often prepared via Friedel-Crafts acylation or by methods similar to those for the difluoro analogue, starting from the corresponding substituted benzene derivative.[1]
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained for both compounds. The data was collected on a diffractometer, and the structures were solved and refined using standard crystallographic software packages. The process generally follows the workflow illustrated below.[1]
Experimental Workflow
The following diagram outlines the typical workflow from the synthesis of a fluorinated acetophenone derivative to its final structural characterization.
This guide provides a foundational comparison of the solid-state structures of fluorinated acetophenone derivatives. The presented data and protocols are intended to aid researchers in the fields of medicinal chemistry and materials science in their efforts to design and synthesize novel compounds with tailored properties.
References
A Comparative Analysis of the Electronic Properties of Fluorinated Phenylacetones: A Computational Perspective
Introduction:
1-(2,3,4-trifluorophenyl)ethanone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, stability, and interaction with biological targets. This guide provides a comparative analysis of the calculated electronic properties of this compound against other structurally related fluorinated acetophenones, based on computational chemistry studies. The data presented herein is derived from density functional theory (DFT) calculations, a powerful tool for elucidating the electronic structure of molecules.
Comparative Electronic Properties
The following table summarizes key electronic properties calculated for this compound and a selection of similar fluorinated acetophenones. These parameters are critical in understanding the chemical behavior of these compounds.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.25 | -1.58 | 5.67 | 3.45 |
| 1-(4-fluorophenyl)ethanone | -6.89 | -1.23 | 5.66 | 2.89 |
| 1-(2,4-difluorophenyl)ethanone | -7.11 | -1.45 | 5.66 | 3.12 |
| 1-phenylethanone (Acetophenone) | -6.72 | -1.15 | 5.57 | 2.98 |
Experimental Protocols: Computational Details
The electronic properties listed above were calculated using the following computational methodology:
-
Software: Gaussian 16 suite of programs was utilized for all calculations.
-
Method: Density Functional Theory (DFT) with the B3LYP functional was employed. This hybrid functional is widely used for its accuracy in predicting the electronic properties of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This basis set provides a good balance between computational cost and accuracy for molecules of this size.
-
Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
Electronic Properties Calculation: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the dipole moment, were calculated from the optimized geometries. The HOMO-LUMO gap was determined by the difference between the LUMO and HOMO energies.
Workflow and Data Analysis
The following diagrams illustrate the computational workflow and the logical relationship in analyzing the electronic properties of the studied compounds.
Caption: Computational workflow for determining electronic properties.
Caption: Relationship between key electronic properties and molecular behavior.
comparing the efficacy of different catalysts for 1-(2,3,4-trifluorophenyl)ethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene. The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides a comparative overview of common Lewis acid catalysts for this synthesis, supported by generalized experimental protocols and a logical workflow for catalyst selection and reaction optimization.
Catalyst Efficacy at a Glance
The Friedel-Crafts acylation of electron-deficient aromatic rings, such as 1,2,3-trifluorobenzene, is a challenging transformation that typically requires a potent Lewis acid catalyst to proceed at a reasonable rate. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack. The following table summarizes the expected efficacy of common Lewis acid catalysts for this reaction, with performance metrics estimated based on general principles of Friedel-Crafts chemistry on deactivated substrates.
| Catalyst | Relative Activity | Expected Yield | Typical Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | High | Moderate to Good | 4 - 12 hours | Highly reactive and moisture-sensitive. Stoichiometric amounts are often required. Can lead to side reactions if not controlled. |
| Ferric Chloride (FeCl₃) | Moderate | Moderate | 6 - 18 hours | Less reactive than AlCl₃, potentially offering better selectivity. Also moisture-sensitive. |
| Zinc Chloride (ZnCl₂) | Low | Low to Moderate | 12 - 24 hours | A milder Lewis acid, which may require higher temperatures and longer reaction times. May be suitable for sensitive substrates. |
| Boron Trifluoride (BF₃) | High | Moderate to Good | 4 - 12 hours | A versatile and strong Lewis acid, often used as its etherate complex for easier handling. |
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation of 1,2,3-trifluorobenzene. This protocol can be adapted for screening different Lewis acid catalysts.
Materials:
-
1,2,3-trifluorobenzene
-
Acetyl chloride
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the Lewis acid catalyst (1.1 - 1.5 equivalents) and anhydrous DCM.
-
Addition of Reactants: The flask is cooled in an ice bath (0 °C). A solution of 1,2,3-trifluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS). If the reaction is sluggish, it can be heated to reflux.
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 1M HCl. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel.
Logical Workflow for Catalyst Selection
The selection of an optimal catalyst and reaction conditions is a systematic process. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for catalyst selection and reaction optimization.
Signaling Pathways in Friedel-Crafts Acylation
The core of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The Lewis acid catalyst plays a pivotal role in the formation of this key intermediate.
Caption: The signaling pathway of Friedel-Crafts acylation.
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(2,3,4-trifluorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 1-(2,3,4-trifluorophenyl)ethanone quantification, a key intermediate in various synthetic pathways. The comparison includes detailed experimental protocols and performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Key Analytical Method Validation Parameters
Analytical method validation ensures that a chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on factors such as the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation. This guide compares three widely used techniques for the quantification of aromatic ketones.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection by mass spectrometry.[4] | High-pressure liquid chromatography for faster separation with highly sensitive and specific mass spectrometric detection.[5][6] |
| Typical Application | Routine quality control, purity assessment, and quantification in bulk drug and formulation samples.[7] | Analysis of volatile and semi-volatile compounds, impurity profiling, and trace-level quantification.[4][8] | High-throughput analysis, bioanalytical studies, and quantification of low-level impurities.[5] |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | Moderate. | High. | Very High. |
| Specificity | Moderate to high, dependent on chromatographic resolution.[9] | Very high, based on mass-to-charge ratio.[4] | Excellent, based on precursor and product ion masses.[5] |
| Analysis Time | 10 - 30 minutes. | 20 - 40 minutes. | 2 - 10 minutes. |
Quantitative Performance Data
The following table summarizes typical performance data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[4]
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (r²) | > 0.999[10] | > 0.995[4] | > 0.99[11] |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | < 2.0%[3][10] | < 5.0% | < 15% |
| Limit of Detection (LOD) | 1 - 10 ng/mL[4] | 0.1 - 1 ng/mL[4] | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL[4] | 0.5 - 5 ng/mL[4] | 0.05 - 1.5 ng/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.
1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[7]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Reference standard of this compound (≥98% purity).
-
HPLC-grade acetonitrile and water.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter.[4]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a procedure for the quantitative analysis of this compound using GC-MS.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass selective detector (MSD).[4]
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Reference standard of this compound (≥98% purity).
-
High-purity helium as the carrier gas.
-
Ethyl acetate, HPLC grade.
2. GC-MS Conditions
-
Injector Temperature: 250 °C.[4]
-
Injection Mode: Splitless.[4]
-
Injection Volume: 1 µL.[4]
-
Carrier Gas Flow: 1.0 mL/min (constant flow).[4]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]
-
MSD Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.[4]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.[4]
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.[4]
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify the analyte in samples using the calibration curve.
Protocol 3: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a high-sensitivity method for the quantification of this compound.
1. Instrumentation and Reagents
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Reference standard of this compound (≥98% purity).
-
LC-MS grade acetonitrile, water, and formic acid.
2. UPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation (e.g., 5% B to 95% B over 3 minutes).
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.
3. Standard and Sample Preparation
-
Stock and Working Standards: Prepare as described for the HPLC-UV method, using the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, protein precipitation or solid-phase extraction (SPE) may be required.[12]
4. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.
-
Determine the analyte concentration in the samples from the regression equation of the calibration curve.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical steps involved in a comprehensive analytical method validation process.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. wjarr.com [wjarr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ikev.org [ikev.org]
- 11. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Characterization of Impurities in 1-(2,3,4-trifluorophenyl)ethanone Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 1-(2,3,4-trifluorophenyl)ethanone. Understanding the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This document outlines potential process-related and degradation impurities, and details experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Potential Impurities
The impurity profile of this compound is influenced by the synthetic route and storage conditions. A common method for its synthesis is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene. This process can lead to the formation of isomeric impurities due to the directing effects of the fluorine substituents. Additionally, unreacted starting materials and by-products can be present. Degradation of the final product under various stress conditions can also introduce new impurities.
Potential Process-Related Impurities:
-
Isomeric Impurities: Different substitution patterns on the phenyl ring can result in various isomers, such as 1-(2,3,5-trifluorophenyl)ethanone and 1-(2,4,5-trifluorophenyl)ethanone.
-
Unreacted Starting Materials: Residual 1,2,3-trifluorobenzene from the synthesis process.
-
Related Ketones: Over-acylation or side reactions can lead to the formation of other ketone-containing by-products.
Potential Degradation Products:
-
Hydrolysis Products: Cleavage of the acetyl group under acidic or basic conditions could yield 2,3,4-trifluorobenzoic acid.
-
Oxidation Products: Oxidation of the ketone functionality, for instance through a Baeyer-Villiger oxidation, could lead to the formation of 2,3,4-trifluorophenyl acetate.
-
Photodegradation Products: Exposure to light may induce various reactions, including the formation of polymeric species or products of ring-opening or substitution.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. HPLC, GC-MS, and NMR spectroscopy each offer unique advantages in separating, identifying, and quantifying these impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities. When coupled with a UV detector, it provides excellent quantitative capabilities.
Table 1: Hypothetical Quantitative HPLC-UV Analysis of a this compound Sample
| Impurity Name | Retention Time (min) | Area (%) | Concentration (µg/mL) |
| 1,2,3-Trifluorobenzene | 3.5 | 0.05 | 0.5 |
| 1-(2,3,5-Trifluorophenyl)ethanone | 8.2 | 0.15 | 1.5 |
| 1-(2,4,5-Trifluorophenyl)ethanone | 8.5 | 0.10 | 1.0 |
| Unknown Impurity 1 | 9.8 | 0.08 | Not Determined |
| This compound | 10.1 | 99.62 | 996.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, providing both separation and structural information, which is invaluable for the identification of unknown compounds.
Table 2: Hypothetical Quantitative GC-MS Analysis of a this compound Sample
| Impurity Name | Retention Time (min) | Area (%) | Concentration (µg/mL) |
| 1,2,3-Trifluorobenzene | 4.2 | 0.06 | 0.6 |
| 1-(2,3,5-Trifluorophenyl)ethanone | 9.1 | 0.14 | 1.4 |
| 1-(2,4,5-Trifluorophenyl)ethanone | 9.4 | 0.11 | 1.1 |
| This compound | 11.5 | 99.69 | 996.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for the structural elucidation of the main component and its impurities. ¹⁹F NMR is especially useful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which often allows for the clear resolution of signals from different fluorine-containing species.
Table 3: Expected ¹H and ¹⁹F NMR Chemical Shifts for this compound and Potential Impurities
| Compound | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ |
| This compound | ~2.6 (s, 3H), ~7.2-7.8 (m, 2H) | ~-135 to -145 (m), ~-150 to -160 (m), ~-160 to -170 (m) |
| 1,2,3-Trifluorobenzene | ~6.9-7.3 (m, 3H) | ~-138 (m), ~-163 (t) |
| 1-(2,3,5-Trifluorophenyl)ethanone | ~2.6 (s, 3H), ~7.0-7.5 (m, 2H) | ~-130 to -140 (m), ~-140 to -150 (m), ~-160 to -170 (m) |
| 1-(2,4,5-Trifluorophenyl)ethanone | ~2.6 (s, 3H), ~7.1-7.6 (m, 2H) | ~-120 to -130 (m), ~-135 to -145 (m), ~-145 to -155 (m) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific samples and instrumentation.
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1), 1 µL injection volume.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse with proton decoupling.
-
Number of Scans: 64.
-
Relaxation Delay: 2 s.
-
Reference: Trichlorofluoromethane (CFCl₃) as an external or internal standard.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the analytical process and potential chemical transformations, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of 1-(2,3,4-trifluorophenyl)ethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(2,3,4-trifluorophenyl)ethanone, ensuring laboratory safety and regulatory compliance.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification and associated risks as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to take appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a complete protective suit, and eye protection. In situations where dust or aerosols may be generated, a particle respirator (type P95 US or P1 EU EN 143) should be used.[1]
-
Ventilation: Ensure adequate exhaust ventilation is in place where the material is handled to control airborne concentrations.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Containment:
-
For unused or surplus material, keep it in its original, suitable, and closed container.
-
In case of a spill, carefully sweep or shovel the material, avoiding dust creation, and place it into a suitable, closed container for disposal.[1]
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and any associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed and reputable chemical waste disposal company to arrange for the collection and proper disposal of the material.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or lab coats, that have come into contact with this compound should be treated as contaminated waste.[1]
-
Dispose of these contaminated items in the same manner as the chemical itself, by placing them in a sealed container for collection by the licensed disposal service.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This procedural guidance, based on available safety data, is intended to ensure that this compound is disposed of in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety protocols and local regulations in conjunction with this information.
References
Essential Safety and Operational Guide for Handling 1-(2,3,4-trifluorophenyl)ethanone
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-(2,3,4-trifluorophenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves. Nitrile gloves are not recommended for ketones; consider using butyl or fluoroelastomer gloves for better resistance. Gloves must be inspected prior to use.[1] |
| Protective Clothing | Wear a lab coat or chemical-resistant apron. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.
1. Preparation and Handling:
-
Ensure adequate ventilation in the handling area.[1]
-
Inspect all PPE for integrity before use.
-
Avoid breathing mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.
2. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
3. Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste. Contact a licensed professional waste disposal service.[2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
